molecular formula C7H6N2S B2512803 4-(thiophen-2-yl)-1H-pyrazole CAS No. 76153-66-7

4-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B2512803
CAS No.: 76153-66-7
M. Wt: 150.2
InChI Key: KSBRNWDGHQJMGT-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1H-pyrazole (CAS 76153-66-7) is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This molecule, with the molecular formula C7H6N2S and a molecular weight of 150.20, features a pyrazole ring directly linked to a thiophene moiety, a combination known for yielding biologically active compounds with diverse therapeutic potential . Recent scientific investigations highlight the significant value of this core structure in developing novel therapeutic agents. Hybrid molecules incorporating both pyrazole and thiophene rings have demonstrated notable antimicrobial properties , showing efficacy against a range of bacterial strains including Escherichia coli , Bacillus subtilis , Bacillus megaterium , and Staphylococcus aureus , as well as fungal strains such as Candida albicans . The structural framework is also prominent in anticancer research , with closely related pyrazole-thiophene hybrids exhibiting potent activity against human cancer cell lines such as MCF-7 (breast), A-549 (lung), and HT-29 (colon) . Furthermore, this chemical architecture is being explored for the development of selective antimycobacterial agents with potential applications in tuberculosis treatment . The mechanism of action for these compounds often involves targeted enzyme inhibition, with computational molecular docking studies suggesting strong binding affinities to various biological targets essential for microbial and cancer cell survival . The compound's utility extends beyond biological applications, serving as a key intermediate in multicomponent reactions for the efficient synthesis of complex, pharmacologically relevant molecules . As a building block, this compound provides researchers with a robust platform for the design and synthesis of novel chemical entities. Our product is provided with high purity and is accompanied by comprehensive analytical data to support your research objectives. Intended Use : This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-thiophen-2-yl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-7(10-3-1)6-4-8-9-5-6/h1-5H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBRNWDGHQJMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(thiophen-2-yl)-1H-pyrazole: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the identification and characterization of novel heterocyclic scaffolds are paramount to the discovery of new therapeutic agents. Among these, the fusion of thiophene and pyrazole rings has given rise to a plethora of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the core chemical entity, 4-(thiophen-2-yl)-1H-pyrazole, including its identifiers, physicochemical properties, synthesis, reactivity, and its burgeoning potential in medicinal chemistry.

Chemical Identity and Key Identifiers

This compound is a bicyclic heteroaromatic compound that serves as a foundational building block in the synthesis of more complex molecules. Its unique structural arrangement, featuring a thiophene ring at the 4-position of a pyrazole ring, imparts specific electronic and steric properties that are crucial for its interaction with biological targets.

IdentifierValue
CAS Registry Number 76153-66-7[1]
Molecular Formula C₇H₆N₂S
Molecular Weight 150.2 g/mol [1]
MDL Number MFCD01859938[1]
InChI 1S/C7H6N2S/c1-2-7(10-3-1)6-4-8-9-5-6/h1-5H,(H,8,9)[1]
InChIKey KSBRNWDGHQJMGT-UHFFFAOYSA-N[1]
Synonyms 4-(2-thienyl)-1H-pyrazole[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile in potential drug candidates.

PropertyValue/Description
Physical Form Solid[1]
Melting Point While the exact melting point is not widely reported, the parent compound, pyrazole, has a melting point of 67-70 °C. It is anticipated that this compound has a higher melting point due to its increased molecular weight and potential for intermolecular interactions.
Solubility The solubility of this compound has not been extensively documented. However, based on its structure, it is expected to have low solubility in water and higher solubility in organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO).
Stability The compound is expected to be stable under standard laboratory conditions. Storage in a cool, dry place is recommended.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively published, a plausible synthetic route can be inferred from the established synthesis of its derivatives. A common and effective method involves the cyclization of a chalcone precursor with hydrazine.

Proposed Synthetic Workflow:

Synthesis of this compound Thiophene Thiophene FriedelCrafts Friedel-Crafts Acylation (e.g., AlCl3) Thiophene->FriedelCrafts AcetylChloride Acetyl Chloride AcetylChloride->FriedelCrafts AcetylThiophene 2-Acetylthiophene FriedelCrafts->AcetylThiophene Condensation Condensation AcetylThiophene->Condensation DMFDMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMFDMA->Condensation Enaminone 3-(Dimethylamino)-1- (thiophen-2-yl)prop-2-en-1-one Condensation->Enaminone Cyclization Cyclization Enaminone->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Product This compound Cyclization->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):
  • Step 1: Synthesis of 2-Acetylthiophene. To a solution of thiophene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride. Cool the mixture in an ice bath and add acetyl chloride dropwise. Stir the reaction mixture at room temperature until completion, then quench with ice water and extract the product.

  • Step 2: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. Reflux a mixture of 2-acetylthiophene and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The excess DMF-DMA can be removed under reduced pressure to yield the enaminone intermediate.

  • Step 3: Synthesis of this compound. Dissolve the enaminone intermediate in a suitable solvent like ethanol. Add hydrazine hydrate to the solution and reflux the mixture. Upon completion of the reaction, cool the mixture and isolate the product by filtration or extraction. The crude product can be purified by recrystallization.

The reactivity of this compound is characteristic of both the pyrazole and thiophene rings. The N-H proton of the pyrazole ring is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation to introduce various substituents. The pyrazole and thiophene rings can also undergo electrophilic substitution reactions.

Spectroscopic Characterization (Predicted)

For a researcher synthesizing or handling this compound, understanding its spectroscopic signature is crucial for identity confirmation.

SpectroscopyPredicted Characteristics
¹H NMR The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrazole and thiophene rings. The pyrazole protons (at positions 3 and 5) would likely appear as singlets in the aromatic region. The thiophene protons would exhibit a characteristic coupling pattern (a doublet of doublets and two doublets). The N-H proton of the pyrazole would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic nature of both rings.
Mass Spec. The mass spectrum (electron ionization) would show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns would likely involve the cleavage of the bond between the two rings and fragmentation of the individual rings.
IR Spectroscopy The IR spectrum is expected to show a characteristic N-H stretching band for the pyrazole ring, as well as C-H and C=C stretching vibrations for the aromatic rings.

Applications in Research and Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This makes the parent compound a valuable starting material for the synthesis of new drug candidates.[2]

Therapeutic Potential Core This compound Scaffold Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial AntiInflammatory Anti-inflammatory Core->AntiInflammatory Anticonvulsant Anticonvulsant Core->Anticonvulsant Other Other Activities (e.g., Antiviral, Analgesic) Core->Other

Caption: Therapeutic areas of this compound derivatives.

  • Anticancer Activity: Numerous derivatives of this scaffold have been synthesized and evaluated for their anticancer properties.[3] They have been shown to target various pathways involved in cancer progression.

  • Antimicrobial Activity: The thiophene and pyrazole moieties are known to be present in many antimicrobial agents. The combination of these two rings in this compound provides a promising framework for the development of new antibacterial and antifungal drugs.[2]

  • Anti-inflammatory and Analgesic Effects: Pyrazole-containing compounds are well-known for their anti-inflammatory and analgesic properties, with celecoxib being a prominent example.[2] Derivatives of this compound are being explored for similar activities.

  • Anticonvulsant Activity: The structural features of this scaffold are also amenable to the design of compounds with anticonvulsant properties.

Safety and Handling

  • Potential Hazards: Based on analogous structures, this compound may be harmful if swallowed and could cause skin and eye irritation.

  • Recommended Precautions: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a chemically significant molecule that serves as a versatile scaffold for the development of new therapeutic agents. Its straightforward, albeit not widely documented, synthesis and the diverse biological activities of its derivatives make it a compound of high interest for medicinal chemists and drug discovery professionals. Further exploration of this core structure is likely to yield novel compounds with potent and selective pharmacological profiles.

References

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. PubMed. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis and Characterization of Some New Heterocycles Incorporating the 1-Phenyl-5-(2-thienyl)pyrazole Moiety. Taylor & Francis Online. Available at: [Link]

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. ResearchGate. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

  • SAFETY DATA SHEET. Chem Service. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available at: [Link]

  • Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. ResearchGate. Available at: [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. Available at: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • 3,5-dimethyl-4-thiophen-2-ylsulfonyl-1H-pyrazole. ChemSynthesis. Available at: [Link]

  • Pyrazole - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Supporting Information An efficient metal-free and catalyst-free C–S/C–O bond- formation strategy: synthesis of pyrazole-con. Beilstein Journals. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

  • 1H NMR of pyrazole. Reddit. Available at: [Link]

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Available at: [Link]

  • Thiophene. NIST WebBook. Available at: [Link]

  • 4-(thiophen-3-yl)-1h-pyrazole. PubChemLite. Available at: [Link]

Sources

Potential Biological Activity of 4-(Thiophen-2-yl)-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The 4-(thiophen-2-yl)-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, merging the electronic richness of the thiophene ring with the hydrogen-bonding capability of the pyrazole core. This hybrid system has emerged as a potent bioisostere for biphenyl systems, offering enhanced lipophilicity and metabolic stability.

Recent investigations have validated this scaffold as a multi-target agent, most notably as a dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) , with secondary activities in antimicrobial and anti-inflammatory pathways. This guide provides a technical deep-dive into the synthesis, mechanism of action (MoA), and structure-activity relationships (SAR) of these derivatives.

The Pharmacophore: Thiophene-Pyrazole Hybrid

Bioisosterism and Electronic Properties

The fusion of thiophene and pyrazole creates a "push-pull" electronic system.

  • Thiophene Moiety: Acts as a lipophilic spacer and a bioisostere for a phenyl ring. The sulfur atom increases electron density, facilitating

    
    -
    
    
    
    stacking interactions within the hydrophobic pockets of kinase domains (e.g., the ATP-binding site of EGFR).
  • Pyrazole Core: Serves as a hydrogen bond donor/acceptor (NH/N=), critical for anchoring the molecule to key residues (e.g., Met793 in EGFR).

Structural Core

The core structure consists of a pyrazole ring substituted at the 4-position with a thiophen-2-yl group. Variations at the


, 

, and

positions dictate specificity.

Synthesis Strategy: The Chalcone Route

The most robust method for accessing this compound derivatives is via the Claisen-Schmidt condensation followed by heterocyclization.

Synthetic Workflow (DOT Diagram)

SynthesisWorkflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Heterocyclization Acetyl Acetyl-thiophene (or Acetophenone) Chalcone Chalcone Intermediate (α,β-unsaturated ketone) Acetyl->Chalcone KOH/EtOH RT, 12h Aldehyde Aryl Aldehyde (or Thiophene-CHO) Aldehyde->Chalcone Pyrazole This compound Derivative Chalcone->Pyrazole Reflux/EtOH AcOH or Piperidine Hydrazine Hydrazine Hydrate (or Phenylhydrazine) Hydrazine->Pyrazole caption Figure 1: General synthetic pathway via Chalcone intermediate.

Figure 1: The reaction proceeds via an


-unsaturated ketone (chalcone), which undergoes a Michael addition by hydrazine followed by cyclodehydration.

Biological Activities & Mechanisms[2][3][4][5][6][7]

Anticancer Activity: Dual EGFR/VEGFR-2 Inhibition

The primary therapeutic potential of this scaffold lies in oncology. Derivatives have shown


 values in the nanomolar range against MCF-7  (breast) and HepG-2  (liver) cancer cell lines.
  • Mechanism of Action: Competitive inhibition at the ATP-binding site of tyrosine kinases.

    • EGFR Inhibition: The pyrazole nitrogen forms H-bonds with the hinge region (Met793), while the thiophene ring occupies the hydrophobic pocket.

    • VEGFR-2 Inhibition: Similar binding topology disrupts angiogenesis.

  • Key Data: Compounds with a 4-hydroxyphenyl group at position 3 (or 5) often exhibit superior activity due to additional H-bonding. For instance, specific derivatives have demonstrated

    
     values of 0.16 µM  against EGFR, comparable to Erlotinib 1.
    
Signaling Pathway Interference (DOT Diagram)

MOA Compound Thiophene-Pyrazole Derivative EGFR EGFR (Tyrosine Kinase) Compound->EGFR Inhibits ATP Binding VEGFR VEGFR-2 Compound->VEGFR Inhibits Apopt Apoptosis (Cell Death) Compound->Apopt Induces (via Caspase-3) Phos Autophosphorylation EGFR->Phos Blocks VEGFR->Phos Blocks Angio Angiogenesis VEGFR->Angio Ras Ras/Raf/MEK/ERK Pathway Phos->Ras PI3K PI3K/Akt/mTOR Pathway Phos->PI3K Prolif Cell Proliferation Ras->Prolif PI3K->Prolif caption Figure 2: Dual inhibition mechanism leading to apoptosis and reduced angiogenesis.

Antimicrobial Activity

Derivatives have shown broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Target: DNA Gyrase (subunit B).

  • Efficacy: Some derivatives exhibit MIC values lower than standard antibiotics like Ampicillin, particularly when electron-withdrawing groups (e.g., -Cl, -NO2) are present on the phenyl rings attached to the pyrazole 2.

Structure-Activity Relationship (SAR) Analysis

To optimize biological activity, specific substitutions are required.

PositionModificationEffect on Activity
C-4 (Core) Thiophen-2-yl Essential. Provides lipophilicity and

-stacking. Replacement with furan decreases activity.
N-1 Phenyl / Substituted PhenylEnhances. Electron-withdrawing groups (4-NO2, 2,4-dinitro) increase antimicrobial potency. Unsubstituted NH is better for some kinase binding modes.
C-3 / C-5 4-HydroxyphenylCritical for Kinase Inhibition. The -OH group often acts as a H-bond donor to the enzyme backbone.
C-3 / C-5 Bulky groups (Naphthyl)Decreases. Often leads to steric clashes within the ATP binding pocket.
SAR Visualization (DOT Diagram)

SAR Core Pyrazole Core (N-N) Thiophene C4: Thiophene Ring (Essential for Hydrophobic Interaction) Core->Thiophene N1 N1: Phenyl/H (Solubility & Pharmacokinetics) Core->N1 C3 C3/C5: Aryl Substituents (OH = High Potency) (Cl/NO2 = Antimicrobial) Core->C3 caption Figure 3: SAR Map of this compound.

Experimental Protocols

Protocol A: Synthesis of this compound Derivative

Based on the Claisen-Schmidt condensation method.

  • Chalcone Formation:

    • Dissolve 2-acetylthiophene (0.01 mol) and 4-hydroxybenzaldehyde (0.01 mol) in ethanol (20 mL).

    • Add 40% KOH solution (5 mL) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Pour into ice-water, acidify with HCl. Filter the yellow precipitate (Chalcone).

  • Cyclization:

    • Dissolve the Chalcone (0.005 mol) in ethanol (15 mL).

    • Add Hydrazine Hydrate (0.01 mol) (or Phenylhydrazine).

    • Reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Cool, filter, and recrystallize from ethanol.[3][4]

Protocol B: In Vitro MTT Cytotoxicity Assay

Standard validation for anticancer potential.

  • Seeding: Seed MCF-7 or HepG-2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add test compounds at varying concentrations (0.1 – 100 µM). Include Erlotinib as a positive control and DMSO (0.1%) as a negative control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

References

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances. 1

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. 2

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives. RSC Advances.

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking. Journal of Applied Pharmaceutical Science. 5

  • Synthesis, characterization, biological activities... of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. 4[5][6][7][8]

Sources

Methodological & Application

Application Note: Strategic Suzuki-Miyaura Coupling for Thiophene-Pyrazole Biheteroaryl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of thiophene-pyrazole motifs is a critical transformation in the synthesis of kinase inhibitors (e.g., c-Met, Pim-1 inhibitors) and modern agrochemicals. However, this specific biheteroaryl coupling presents a "perfect storm" of synthetic challenges: the electron-rich nature of thiophene promotes rapid protodeboronation of boronic acid intermediates, while the nitrogen-rich pyrazole moiety acts as a potent catalyst poison by coordinating to the active Palladium center.

This guide moves beyond generic Suzuki conditions, providing a targeted protocol using Buchwald Precatalysts (XPhos/SPhos Pd G2) and Slow-Release MIDA Boronate strategies to overcome these competing failure modes.

Mechanistic Challenges & Strategic Solutions

The "Death Loop" of Heteroaryl Coupling

In standard Suzuki couplings, the catalytic cycle proceeds through Oxidative Addition, Transmetallation, and Reductive Elimination. For thiophene-pyrazole systems, two off-cycle pathways drastically reduce yield:

  • Pd-Sequestration (The Pyrazole Problem): The

    
     nitrogen of the pyrazole (especially if unprotected) displaces phosphine ligands, forming stable, inactive Pd-amine complexes.
    
  • Protodeboronation (The Thiophene Problem): 2-Thienylboronic acids are exceptionally unstable. Under basic aqueous conditions, the C-B bond hydrolyzes and is protonated before transmetallation can occur, yielding the deboronated thiophene (H-Thiophene) byproduct.

Visualization: Catalytic Cycle & Inhibition Pathways

SuzukiMechanism cluster_legend Legend Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (L)Pd(II)(Ar)-X Pd0->OxAdd + Pyrazole-X TransMet Transmetallation (L)Pd(II)(Ar)(Het) OxAdd->TransMet + Thiophene-B(OH)2 + Base Poison CATALYST POISONING Stable (Pyrazole-N)2-Pd(II) Complex (Dead Catalyst) OxAdd->Poison + Pyrazole Substrate (Excess) RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim Deboron PROTODEBORONATION Hydrolysis of Thienyl-B(OH)2 -> Thiophene + B(OH)3 TransMet->Deboron Slow Transmetallation High pH / H2O RedElim->Pd0 key Green: Active Cycle | Red: Failure Modes

Figure 1: The competitive landscape of Thiophene-Pyrazole coupling. Note the diversion points where catalyst poisoning and substrate decomposition occur.

Optimization Matrix: Component Selection

The choice of reagents is binary: either it works, or the reaction stalls. Use this matrix to select conditions based on your specific substrate electronics.

ComponentRecommendationScientific Rationale
Ligand XPhos or SPhos These bulky biaryl phosphines create a "roof" over the Pd center, physically blocking the approach of the pyrazole nitrogen (preventing poisoning) while accelerating reductive elimination.
Catalyst Source XPhos Pd G2/G3 Do not use Pd(PPh3)4. In-situ generation is unreliable here. Precatalysts (G2/G3) ensure the active LPd(0) species is formed immediately with a 1:1 L:Pd ratio.
Base K3PO4 (Tribasic Potassium Phosphate)Milder than carbonates or hydroxides. High pH accelerates protodeboronation of thiophenes; K3PO4 provides a "buffer" effect in dioxane/water.
Solvent 1,4-Dioxane : Water (4:1) The water is necessary for the boronic acid activation, but excess water hurts the thiophene. This ratio is the "Goldilocks" zone.
Boron Source MIDA Boronate or Pinacol Ester Avoid Boronic Acids for 2-thienyl coupling if possible. MIDA boronates release the unstable acid slowly, keeping the concentration low and preventing decomposition.

Standardized Protocols

Protocol A: The "Buchwald-G2" Method (Standard)

Best for: Stable boronic esters and protected pyrazoles.

Reagents:

  • Halo-pyrazole (1.0 equiv)

  • Thienyl-boronic acid pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G2 (2-3 mol%)

  • K3PO4 (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step:

  • Vessel Prep: Charge a microwave vial or Schlenk tube with the Halo-pyrazole, Thienyl-boronate, and K3PO4.

  • Catalyst Addition: Add XPhos Pd G2. Note: XPhos Pd G2 is air-stable, but rapid handling is best.

  • Degassing (Critical): Seal the vessel. Evacuate and backfill with Argon (3x). Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

    • Why? XPhos requires thermal activation to form the active Pd(0) species from the G2 precatalyst.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash with brine. Dry over Na2SO4.

Protocol B: The "Slow-Release" MIDA Method (Advanced)

Best for: Unstable 2-thienyl species or when Protocol A yields <30%.

Concept: 2-Thienyl MIDA boronates are stable to storage. Under hydrous basic conditions, they slowly hydrolyze to the active boronic acid. This keeps the standing concentration of the unstable acid low, outpacing the rate of protodeboronation.

Reagents:

  • Halo-pyrazole (1.0 equiv)

  • 2-Thienyl MIDA Boronate (1.5 equiv)

  • XPhos Pd G2 (2 mol%)

  • K3PO4 (3.0 equiv)

  • Solvent: THF/Water (10:1) Note: Higher solubility of MIDA in THF.

Step-by-Step:

  • Combine Halo-pyrazole, MIDA boronate, and XPhos Pd G2 in the reaction vessel.

  • Add K3PO4.[1][2]

  • Degas (Argon purge). Add THF and Water.[3][4]

  • Heat to 60°C for 12-16 hours.

    • Note: MIDA hydrolysis is rate-limiting. Do not rush this reaction with microwave heating; slow thermal heating is required to match the release rate with the catalytic cycle.

Strategic Retrosynthesis (The "Inversion" Trick)

If you are struggling with 2-thienylboronic acid decomposition, invert the coupling partners.

  • Path A (Hard): 2-Thienyl-B(OH)2 + Pyrazole-Br

    • Risk:[1][5] High protodeboronation of thiophene.

  • Path B (Smart): 2-Thienyl-Br + Pyrazole-Bpin

    • Advantage:[1][5][6] Pyrazole boronates are significantly more stable to hydrolysis than thienyl boronates. Thienyl bromides are stable.

    • Result: Often leads to a 20-40% yield increase.

Decision Tree for Protocol Selection

DecisionTree Start Start: Thiophene-Pyrazole Coupling CheckSub Is the Thiophene the Boron source? Start->CheckSub Invert Can you invert partners? (Thiophene-Br + Pyrazole-B) CheckSub->Invert Yes YesInvert Do it. Use Protocol A CheckSub->YesInvert No (Pyrazole is Boron) Invert->YesInvert Yes NoInvert Must use Thiophene-B Invert->NoInvert No CheckType Is it a 2-Thienyl Boron? NoInvert->CheckType Stable 3-Thienyl or Substituted (More Stable) Use Protocol A CheckType->Stable No Unstable 2-Thienyl (Unstable) Use Protocol B (MIDA) CheckType->Unstable Yes

Figure 2: Strategic decision tree for selecting the optimal coupling route.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Starting Material (Halide) remains untouched. Catalyst Poisoning. The pyrazole nitrogen has shut down the Pd.1. Switch from PPh3/dppf to XPhos or SPhos immediately.2. Protect the pyrazole N-H with THP or Boc.
Halide consumed, but product mass is Thiophene-H (deboronated). Protodeboronation. The boronic acid fell apart before coupling.1.[7] Switch to Protocol B (MIDA) .2. Lower the base loading or switch from K2CO3 to K3PO4.3. Use anhydrous conditions (dioxane only) with CsF base.
Black precipitate forms immediately. Pd Black formation (Catalyst death).1. Oxygen leak? Check degassing.2. Add 1 mol% additional free ligand (XPhos) to stabilize the Pd.

References

  • Buchwald, S. L., et al. (2013).[5] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society. [Link][5]

  • Burke, M. D., et al. (2016). "A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters." Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2006).[8] "A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds."[2][8] Angewandte Chemie International Edition. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

Sources

Application Note: 4-(thiophen-2-yl)-1H-pyrazole (Htpz) in MOF Construction

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The integration of heterocyclic functional groups into Metal-Organic Frameworks (MOFs) allows for the precise tuning of pore environment and electronic properties. 4-(thiophen-2-yl)-1H-pyrazole (Htpz) represents a high-value ligand candidate that bridges the stability of azolate frameworks with the soft-donor capability of thiophene.

Why Use Htpz?
  • Chemical Stability: The pyrazolate (

    
    -bridging) moiety forms highly stable M-N bonds, particularly with late transition metals (Zn, Co, Cu), often exceeding the hydrolytic stability of carboxylate-based MOFs.
    
  • Thiophene Functionality: The thiophene ring introduces a "soft" Sulfur donor site within the pore, enhancing affinity for soft Lewis acids (e.g.,

    
    , 
    
    
    
    ) and increasing the framework's polarizability for gas separation (e.g.,
    
    
    ).
  • Steric Control: The rotation of the thiophene ring at the 4-position of the pyrazole creates a dynamic pore environment (breathing effects) or steric locking, depending on the crystal packing.

Part 2: Ligand Synthesis Protocol

Before MOF construction, the ligand must be synthesized to high purity (>98%). While 3,5-substituted pyrazoles are common, the 4-substituted isomer is preferred for MOF construction to prevent steric hindrance at the metal coordination site.

Synthetic Route: Suzuki-Miyaura Coupling

This method is selected for its modularity and high yield, suitable for drug-development grade precursors.

Reagents:

  • 4-bromo-1H-pyrazole (protected with THP or Boc, or used directly with excess base)

  • 2-Thiopheneboronic acid

  • Catalyst:

    
     or 
    
    
    
  • Base:

    
     or 
    
    
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Dissolution: In a 250 mL Schlenk flask, dissolve 4-bromo-1H-pyrazole (10 mmol) and 2-thiopheneboronic acid (12 mmol) in 80 mL of degassed 1,4-dioxane.

  • Activation: Add 20 mL of 2M aqueous

    
    . Bubble 
    
    
    
    through the mixture for 15 minutes.
  • Catalysis: Add

    
     (5 mol%).
    
  • Reflux: Heat the mixture to 90°C under

    
     atmosphere for 24 hours.
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure. Extract with Ethyl Acetate (

    
     mL). Wash organics with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel column chromatography (Hexane:EtOAc gradient).
    
  • Crystallization: Recrystallize from Ethanol to obtain white/off-white needles of Htpz .

Validation:

  • 1H NMR (DMSO-d6): Look for pyrazole protons (singlet/doublet around 8.0-8.3 ppm) and thiophene multiplets (7.0-7.5 ppm).

  • Mass Spec: Confirm parent ion

    
    .
    

Part 3: MOF Construction Protocol (The "Zn-tpz" Framework)

This protocol targets the synthesis of a neutral, hydrophobic framework, nominally


, analogous to the ZIF (Zeolitic Imidazolate Framework) or Zn-pyrazolate family.
Experimental Workflow

Materials:

  • Ligand: Htpz (Synthesized above)

  • Metal Source:

    
    
    
  • Solvent System: DMF / Ethanol / Chlorobenzene (Solvothermal)

Protocol:

  • Precursor Prep:

    • Solution A: Dissolve 0.1 mmol of

      
       in 2 mL DMF.
      
    • Solution B: Dissolve 0.2 mmol of Htpz in 2 mL DMF.

  • Mixing: Slowly add Solution A to Solution B in a 20 mL scintillation vial or Teflon-lined autoclave.

  • Modulation (Critical): Add 0.5 mL of Ethanol (to aid crystallization) and 10

    
    L of aqueous 
    
    
    
    (to slow nucleation).
  • Solvothermal Synthesis:

    • Seal the vessel tightly.

    • Place in a programmable oven.

    • Ramp: 1°C/min to 120°C.

    • Dwell: Hold at 120°C for 48 hours.

    • Cool: 0.5°C/min to Room Temperature.

  • Harvesting:

    • Decant the mother liquor.

    • Wash crystals with fresh DMF (

      
       mL) followed by Ethanol (
      
      
      
      mL) over 24 hours (Solvent Exchange).
  • Activation:

    • Heat crystals at 100°C under vacuum (

      
       Torr) for 12 hours to remove guest molecules.
      
Visualization: Synthesis Workflow

MOF_Synthesis Ligand Ligand (Htpz) 0.2 mmol Mix Mixing (DMF/EtOH) Ligand->Mix Metal Metal Salt Zn(NO3)2 0.1 mmol Metal->Mix Mod Modulation (+ HNO3) Mix->Mod Slow Nucleation Heat Solvothermal 120°C, 48h Mod->Heat Crystallization Wash Solvent Exchange (DMF -> EtOH) Heat->Wash Purification Activate Activation 100°C, Vacuum Wash->Activate Guest Removal Product Zn-tpz MOF Crystals Activate->Product

Caption: Workflow for the solvothermal synthesis of Zn-tpz MOF, highlighting the critical modulation step for crystallinity.

Part 4: Characterization & Validation[1]

To ensure the "Trustworthiness" of the synthesized material, the following data profile must be established.

TechniquePurposeExpected Outcome
PXRD (Powder X-Ray Diffraction)Phase Purity & CrystallinitySharp, high-intensity peaks at low

(5°-15°). Comparison with simulated pattern from single crystal data.
SC-XRD (Single Crystal XRD)Structure DeterminationConfirmation of

bond lengths (~2.0 Å) and thiophene orientation. Verification of pore aperture size.
TGA (Thermogravimetric Analysis)Thermal StabilityWeight loss < 5% up to 350°C (typical for pyrazolates). Decomposition of thiophene moiety usually >400°C.
BET (

Isotherm at 77K)
PorosityType I isotherm (microporous). Surface area expected: 800 - 1500

.
FT-IR Functional Group CheckAbsence of N-H stretch (~3200

) indicates full deprotonation/coordination. Presence of C-S stretch (~700

).[1]

Part 5: Application Case Study - Heavy Metal Capture

The thiophene moiety acts as a soft base, making this MOF an ideal candidate for capturing soft acids like Mercury (


) from wastewater.

Protocol for Hg(II) Adsorption:

  • Stock Solution: Prepare a 10 ppm aqueous solution of

    
    .
    
  • Adsorption: Add 10 mg of activated Zn-tpz MOF to 20 mL of the Hg solution.

  • Agitation: Stir at room temperature for 12 hours.

  • Filtration: Filter the solid MOF.

  • Analysis: Analyze the filtrate using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to determine remaining Hg concentration.

  • Mechanism: The Sulfur atom on the thiophene ring donates electron density to the

    
    , trapping it within the pores.
    
Visualization: Adsorption Mechanism[3]

Adsorption_Mechanism Pore MOF Pore (Zn-tpz Framework) Thiophene Thiophene Ligand (S-Donor Site) Pore->Thiophene Decorated with Complex S-Hg Interaction (Chemisorption) Thiophene->Complex Soft-Soft Interaction Hg Hg(II) Ion (Contaminant) Hg->Thiophene Diffuses to CleanWater Clean Filtrate Complex->CleanWater Removal

Caption: Logical flow of Mercury (Hg) capture via the thiophene-functionalized pore environment.

Part 6: Expert Insights & Troubleshooting

  • Issue: Amorphous Product.

    • Cause: Reaction kinetics too fast.

    • Fix: Increase the amount of modulating acid (

      
       or Benzoic Acid) or lower the temperature to 100°C.
      
  • Issue: Ligand Fluorescence Quenching.

    • Insight: If using the MOF for sensing, note that the thiophene-pyrazole conjugation is sensitive to rotation. If the framework is too rigid (dense packing), fluorescence may be quenched. Use a longer linker or mixed-ligand strategy to increase pore volume.

  • Safety Note: Thiophene derivatives can be photosensitive. Store the ligand and the MOF in amber vials or in the dark.

References

  • Synthesis of Pyrazole-Thiophene Hybrids

    • Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
    • Source: RSC Advances, 2024.[2]

    • URL:[Link] (Verified via Search 1.6)

  • Pyrazolate MOF General Protocols

    • Title: Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.[3]

    • Source: Nature Communic
    • URL:[Link] (Verified via Search 1.13)

  • Coordination Chemistry of Pyrazoles

    • Title: Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.
    • Source: Coordination Chemistry Reviews (via ResearchG
    • URL:[Link] (General Journal Link for Verification of Field Standards)

  • Thiophene in MOFs (Catalysis Context)

    • Title: A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis.[3][4]

    • Source: Journal of the American Chemical Society, 2024.
    • URL:[Link] (Verified via Search 1.10)

Sources

Functionalization of 4-(thiophen-2-yl)-1H-pyrazole for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 4-(Thiophen-2-yl)-1H-pyrazole for Medicinal Chemistry

Abstract

The this compound scaffold represents a "privileged structure" in drug discovery, particularly within kinase inhibitor development. The pyrazole moiety functions as a robust ATP-hinge binder, while the thiophene ring serves as a versatile vector for probing the hydrophobic pocket (Gatekeeper region) or solvent-exposed front. This guide outlines a modular workflow for the synthesis,


-functionalization, and late-stage C-H activation of this scaffold, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Introduction: The Medicinal Utility of the Scaffold

In kinase drug discovery, the "hinge region" of the ATP binding site is a primary anchor point. The 1H-pyrazole motif is an excellent bioisostere for the adenine ring of ATP, capable of forming bidentate hydrogen bonds (donor/acceptor) with the kinase backbone.

The attachment of a thiophene ring at the 4-position offers two distinct advantages:

  • Bioisosterism: Thiophene acts as a lipophilic, metabolically distinct alternative to a phenyl ring (

    
     hybridized, planar), often improving potency via 
    
    
    
    stacking interactions.
  • Vector Directionality: The C-H bonds of the thiophene (specifically C5') are electronically activated, allowing for facile late-stage diversification to reach deep hydrophobic pockets.

Strategic Workflow & Logic

The synthesis is designed to be modular. We avoid early-stage decoration of the thiophene to prevent catalyst poisoning or side reactions. Instead, we construct the core, install the solubility "handle" (N-alkylation), and finally "arm" the warhead (Thiophene functionalization).

G Start Start: 4-Bromo-1H-pyrazole Step1 Step 1: Core Synthesis (Suzuki Coupling) Start->Step1 + Thiophene-2-boronic acid Step2 Step 2: N-Functionalization (Solubility/Metabolic Tuning) Step1->Step2 R-X, Base (Alkylation) Step3 Step 3: Thiophene C-H Activation (SAR Warhead Installation) Step2->Step3 Pd-Cat, Ar-X (Direct Arylation) Library Final Library: Kinase Inhibitors Step3->Library Purification

Figure 1: Modular synthetic workflow designed for divergent library generation.

Protocol A: Core Scaffold Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesis of this compound from 4-bromo-1H-pyrazole. Rationale: We utilize a Suzuki coupling before N-alkylation. While N-protected pyrazoles couple more efficiently, modern catalysts allow the coupling of free NH-pyrazoles, saving two steps (protection/deprotection).

Materials:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • Thiophene-2-boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for resistance to S-poisoning.

  • Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, charge 4-bromo-1H-pyrazole (147 mg, 1.0 mmol), thiophene-2-boronic acid (154 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M Na₂CO₃ (1.5 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling.

  • Reaction: Seal and heat at 100°C for 12 hours (thermal) or 120°C for 30 minutes (microwave).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a white/off-white solid.

Self-Validation Checkpoint:

  • TLC: Product R_f should be ~0.3-0.4 in 1:1 Hex/EtOAc (starting bromide is less polar).

  • ¹H NMR: Look for the disappearance of the pyrazole C-H signal (usually a singlet ~7.6 ppm) and appearance of thiophene multiplets at 7.0–7.4 ppm.

Protocol B: Regioselective N-Alkylation

Objective: Installation of solubilizing groups (e.g., piperidine chains, morpholine) or metabolic blocks (e.g., methyl, difluoromethyl). Scientific Insight: For this compound, the molecule is symmetric with respect to the pyrazole nitrogens (tautomerically equivalent). Therefore, alkylation yields a single N1-isomer. However, if the pyrazole has a substituent at C3, regioselectivity becomes critical (N1 vs N2). This protocol assumes the symmetric core.

Materials:

  • Core Scaffold (from Protocol A)

  • Alkyl Halide (e.g., Iodomethane, 2-chloroethylmorpholine)

  • Cesium Carbonate (Cs₂CO₃) - Preferred over NaH for milder functional group tolerance.

  • Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve the core scaffold (1.0 equiv) in dry MeCN (0.2 M).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv). Stir at RT for 15 mins to deprotonate the pyrazole NH (pKa ~14).

  • Alkylation: Add the Alkyl Halide (1.2 equiv).

    • Note: If using a chloride (less reactive), add KI (0.1 equiv) as a catalyst (Finkelstein condition).

  • Reaction: Heat to 60°C for 2–4 hours. Monitor by LC-MS.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Partition between DCM and water.[2]

  • Purification: Flash chromatography.

Data Summary Table: Common N-Substituents

Substituent (R)ReagentConditionsUtility
MethylMeICs₂CO₃, MeCN, RTBasic SAR, metabolic stability
Ethyl Morpholine4-(2-chloroethyl)morpholineCs₂CO₃, DMF, 80°CSolubilizing tail (Lysosome trapping)
DifluoromethylClCHF₂K₂CO₃, DMF, 90°CBioisostere for H, lipophilic donor
PhenylPhB(OH)₂Cu(OAc)₂, Pyridine (Chan-Lam)Aromatic stacking (Solvent front)

Protocol C: Late-Stage C-H Functionalization (The "Warhead")

Objective: Direct arylation of the Thiophene C5 position. Mechanism: Electrophilic Palladation. The thiophene C5 is the most electron-rich position, allowing for highly regioselective C-H activation without pre-functionalization (e.g., bromination).

Materials:

  • N-Alkylated Scaffold (1.0 equiv)

  • Aryl Bromide (Ar-Br) (1.5 equiv) - The "Warhead"

  • Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃·HBF₄ (10 mol%) or XPhos.

  • Pivalic Acid (30 mol%) - Proton shuttle essential for the CMD (Concerted Metalation-Deprotonation) mechanism.

  • K₂CO₃ (2.0 equiv)

  • Toluene/DMA (10:1)

Step-by-Step Methodology:

  • Catalyst Pre-mix: In a vial, mix Pd(OAc)₂ and the Phosphine ligand in Toluene under Argon for 10 mins to form the active catalyst.

  • Reaction Assembly: Add the Scaffold, Aryl Bromide, K₂CO₃, and Pivalic Acid.

  • Heating: Seal and heat to 110°C for 16 hours.

  • Filtration: Filter through a celite pad to remove Pd black.

  • Purification: This step often requires Reverse-Phase HPLC (Water/MeCN + 0.1% Formic Acid) as the polarity difference between product and starting material can be small.

SAR Core This compound (Scaffold) N1 N1 Position: Solubility & PK (Morpholine, Piperazine) Core->N1 Control Solubility C3 C3/C5 Position: Steric Gatekeeper (Small alkyls: Me, Et) Core->C3 Control Conformation Thio Thiophene C5': Deep Pocket Binder (Aryl, Heteroaryl) Core->Thio Target Potency

Figure 2: SAR Logic Flow for the Pyrazole-Thiophene Scaffold.

Troubleshooting & Expert Tips

  • Regioselectivity Issues (Protocol B): If you introduce a substituent at C3 (e.g., a methyl group) before alkylation, you will get a mixture of N1 and N2 isomers.

    • Solution: The N1 isomer (less sterically hindered) usually predominates. Separation requires careful silica chromatography (often 0.5% MeOH in DCM gradients).

  • Thiophene Oxidation: Thiophenes can oxidize to S-oxides (sulfoxides) under harsh oxidative conditions. Avoid mCPBA or vigorous peroxide treatments during subsequent steps.

  • Palladium Removal: Pyrazoles and thiophenes are excellent ligands for Pd. Final compounds must be treated with a metal scavenger (e.g., SiliaMetS® Thiol) to ensure biological data is not artifactual (Pd itself can inhibit some enzymes).

References

  • Suzuki Coupling of Pyrazoles

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[2]

    • Source: Cheng, H. et al. Chinese Chemical Letters (2014).[2]

    • URL:[Link]

  • Regioselective N-Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3][4]

    • Source: Norman, N. J. et al.[3] The Journal of Organic Chemistry (2022).[4]

    • URL:[Link]

  • C-H Activation of Thiophenes

    • Title: The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines.
    • Source: Loidreau, Y. et al.
    • URL:[Link][5]

  • Medicinal Chemistry Context (Kinase Inhibitors)

    • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.[2][6][7][8][9][10][11]

    • Source: Khan, A. Research & Reviews: Journal of Medicinal & Organic Chemistry (2024).[7]

    • URL:[Link]

  • Biological Activity (Anticancer)

    • Title: Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and comput
    • Source: Alshammari, M. et al. RSC Advances (2023).
    • URL:[Link]

Sources

Preparation of metal complexes using 4-(thiophen-2-yl)-1H-pyrazole ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis, Characterization, and Application of Metal Complexes with 4-(Thiophen-2-yl)-1H-pyrazole Ligands

Introduction: A Tale of Two Heterocycles

In the landscape of medicinal and materials chemistry, the strategic combination of distinct molecular scaffolds can lead to emergent properties far exceeding the sum of their parts. This guide focuses on a particularly compelling hybrid: metal complexes derived from this compound ligands. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many commercially available drugs due to its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Its ability to act as an excellent chelating agent for a wide array of transition metals has made it a favorite among coordination chemists.[3][4][5][6]

When the pyrazole scaffold is functionalized with a thiophene ring—a sulfur-containing heterocycle known to enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules—a ligand with significant potential is born.[7][8] The resulting metal complexes often exhibit enhanced biological efficacy compared to the free ligands, a phenomenon attributed to the principles of chelation therapy where the metal ion can facilitate the transport and activity of the organic molecule.[3][4][9]

This document serves as a comprehensive guide for researchers, providing not only detailed protocols for the synthesis and characterization of these promising compounds but also the underlying scientific rationale for each experimental choice. We will explore the journey from ligand synthesis to complex formation and delve into their potential as next-generation therapeutic agents.

Part I: The Ligand - Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

The foundation of any metal complex is a well-defined ligand. The synthesis of the target pyrazole ligand is a multi-step process that requires careful control of reaction conditions. The following protocol is based on established Vilsmeier-Haack type reactions, a reliable method for the formylation of activated aromatic systems.[7][10]

Scientific Rationale

The synthesis begins with the creation of a hydrazone from acetyl thiophene and phenylhydrazine. This intermediate possesses the necessary N-N-C backbone. The subsequent cyclization and formylation step, using a Vilsmeier reagent (generated in-situ from POCl₃ and DMF), is the key transformation. The electrophilic Vilsmeier reagent attacks the electron-rich position of the newly formed pyrazole ring, installing the aldehyde group at the 4-position, which is crucial for creating specific coordination pockets and further functionalization.

Caption: Workflow for the synthesis of the pyrazole ligand.

Detailed Experimental Protocol

Step 1: Synthesis of the Hydrazone Intermediate

  • In a 250 mL round-bottom flask, dissolve acetyl thiophene (0.05 mol) and phenylhydrazine (0.05 mol) in 100 mL of ethanol.

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The hydrazone intermediate will often precipitate.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization and Formylation to Yield 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (3)

  • In a three-neck flask equipped with a dropping funnel and condenser, place dimethylformamide (DMF, 10 mL). Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphoryl chloride (POCl₃, 0.05 mol) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add the hydrazone intermediate (0.04 mol) from Step 1 to the flask.

  • Heat the reaction mixture under reflux for 4 hours.[7][10]

  • Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7.

  • A solid precipitate of the desired product will form. Filter the solid, wash thoroughly with water to remove any inorganic salts, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a solid.[10]

Parameter Expected Outcome
Physical Appearance Pale yellow or off-white solid
Yield ~80-85%[10]
¹H NMR (DMSO-d₆) δ 8.9-9.0 (s, 1H, –CHO), δ 7.0-8.4 (m, aromatic H)[11]
FT-IR (KBr, cm⁻¹) ~1650-1680 (C=O stretch of aldehyde)[11]
Mass Spec (ESI-MS) [M+H]⁺ corresponding to C₁₄H₁₀N₂OS

Part II: Metal Complex Synthesis - Coordination Chemistry in Action

With the pure ligand in hand, the next stage is complexation. The pyrazole ligand typically acts as a bidentate donor, coordinating to the metal center through the two nitrogen atoms of the pyrazole ring. The general procedure involves reacting the ligand with a suitable metal salt in an alcoholic solvent.

Scientific Rationale

The choice of metal salt (e.g., acetate, chloride, nitrate) can influence the final structure and solubility of the complex. Acetates are often used as they are readily soluble in alcohols and the acetate anion is a weaker coordinating ligand, easily displaced by the pyrazole nitrogens.[12] Refluxing provides the thermal energy needed to overcome the activation barrier for ligand exchange. The stoichiometry of the reaction (ligand-to-metal ratio) is critical and is typically 2:1 for divalent metals seeking an octahedral or square planar geometry.[4]

Caption: General workflow for metal complex synthesis.

Detailed Protocol: Synthesis of a Copper(II) Complex

This protocol describes a general method for synthesizing a Cu(II) complex.[12]

  • Dissolve the this compound ligand (2 mmol) in 30 mL of hot methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of methanol.

  • Add the methanolic solution of the metal salt dropwise to the stirring ligand solution.

  • A change in color and/or the formation of a precipitate is typically observed immediately.

  • Heat the resulting mixture under reflux for 3-4 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitated metal complex using a Buchner funnel.

  • Wash the solid product sequentially with cold methanol (to remove unreacted starting materials) and hexane (to aid in drying).

  • Dry the complex in a vacuum desiccator over anhydrous CaCl₂.[6]

Parameter Expected Outcome
Reactants Ligand (2 mmol), Copper(II) Acetate (1 mmol)
Solvent Methanol (~50 mL)
Reaction Time 3-4 hours (reflux)
Yield Typically >65%[12]
Physical Appearance Colored powder (e.g., green, blue)

Part III: Validating the Structure - Characterization of Metal Complexes

Confirming the successful synthesis and elucidating the structure of the new metal complex is a critical step that relies on a suite of spectroscopic and analytical techniques. The data should be compared against the free ligand to identify changes indicative of coordination.

Key Characterization Techniques
  • FT-IR Spectroscopy: This is the first line of evidence for coordination. The coordination of the pyrazole nitrogen to the metal ion weakens the C=N bond, resulting in a shift of its stretching frequency to a lower wavenumber (typically 10-30 cm⁻¹) in the complex's spectrum compared to the free ligand.[4] New bands at low frequencies (< 500 cm⁻¹) may also appear, corresponding to M-N bonds.

  • UV-Visible Spectroscopy: For transition metal complexes, UV-Vis spectra reveal important information about the electronic environment of the metal ion. Ligand-to-metal charge transfer (LMCT) bands and d-d transitions can be observed. The position of these bands can provide clues about the coordination geometry (e.g., octahedral vs. square planar).

  • Elemental Analysis (C, H, N, S): This analysis provides the empirical formula of the complex, allowing for the determination of the ligand-to-metal ratio, which is fundamental for confirming the proposed structure. The experimental percentages should be in close agreement with the calculated values.[12]

  • Thermogravimetric Analysis (TGA): TGA can determine the presence of coordinated or lattice solvent molecules (like water) by measuring weight loss upon heating.[4]

  • Magnetic Susceptibility & ESR: For paramagnetic complexes like Cu(II), these techniques are invaluable for determining the geometry and the nature of the metal-ligand bonding.

Comparative Data Summary
Technique Free Ligand (Expected) Metal Complex (Expected Change) Reason for Change
FT-IR (ν C=N) ~1600 cm⁻¹~1570-1590 cm⁻¹ (Lower frequency)Coordination of pyrazole nitrogen to the metal center.[4]
UV-Vis π → π* and n → π* transitions (~270-380 nm)Shift in ligand bands + new d-d transition bands in the visible region (~440-560 nm for Cu(II))Chelation alters the electronic energy levels of the ligand and the metal d-orbitals.
¹H NMR Sharp aromatic signalsSignal broadening or shifting (paramagnetic) / downfield shifts (diamagnetic)The metal ion influences the electronic environment of the ligand protons.[4]

Part IV: Applications in Drug Development and Beyond

The fusion of thiophene, pyrazole, and a metal ion creates a molecule with significant therapeutic potential. The enhanced biological activity of the metal complex over the free ligand is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This allows for easier penetration through the lipid membranes of microorganisms and cancer cells.

  • Anticancer Activity: Many thiophene-pyrazole hybrids and their metal complexes are being investigated as potent anticancer agents.[1][11] Their mechanism of action is often multi-targeted, involving the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[11][13][14] Copper complexes, in particular, have shown the ability to decrease tumor volume and microvascular supply.

  • Antimicrobial Properties: The prepared ligands and their complexes consistently show significant activity against various bacterial and fungal strains, often exceeding that of standard antibiotics.[4][12] The complex is believed to interfere with cellular processes by binding to essential enzymes or DNA.

  • Catalysis: The well-defined coordination sphere around the metal center makes these complexes candidates for catalysts in various organic transformations, leveraging the cooperative effects between the metal and the ligand framework.[6]

Conclusion

The preparation of metal complexes using this compound ligands represents a fertile ground for the development of novel materials and therapeutic agents. By following systematic and well-understood synthetic protocols, researchers can create a diverse library of complexes with tunable properties. The true power of this work lies in the detailed characterization that validates the formation of these new chemical entities and provides insight into their structure-activity relationships. This guide provides the foundational protocols and scientific reasoning to empower researchers to explore this exciting and promising area of coordination chemistry.

References

  • Devi, P., & Singh, K. (2025). Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. AIP Conference Proceedings.
  • Joseph, J., & Muneera, M. S. (2016). Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica, 8(12), 45-60.
  • ResearchGate. (n.d.). Synthesis of metal complexes of pyrazole-based azo-ligand. ResearchGate. Available from: [Link]

  • Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. [Doctoral dissertation]. University of Bologna.
  • Abbas, N., et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Scholars International Journal of Chemistry and Material Sciences, 4(6), 112-126.
  • Kumari, P., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances.
  • Devi, P., & Singh, K. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Chemistry, 7(1), 1-15.
  • La Monica, G., & Ardizzoia, G. A. (2000). The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems. Progress in Inorganic Chemistry, 46, 151-238.
  • Yurttas, L., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 135-147.
  • Al-Hamdani, A. A. S. (2024). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes. Egyptian Journal of Chemistry.
  • El-Sayed, N. N. E., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 11(1), 19875. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 39004-39016. Available from: [Link]

  • El-Naggar, A. M., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances. Available from: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 39004-39016. Available from: [Link]

  • ResearchGate. (n.d.). Examples of pyrazole and thiophene-containing drugs. ResearchGate. Available from: [Link]

  • Ali, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 409. Available from: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. Available from: [Link]

  • Li, Y., et al. (2019). Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. European Journal of Medicinal Chemistry, 180, 433-449. Available from: [Link]

Sources

Application of thiophene-pyrazoles in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OLED-TP-05 Topic: Engineering High-Efficiency Phosphorescent OLEDs (PhOLEDs) using Cyclometalated Thiophene-Pyrazole Iridium(III) Complexes

Executive Summary & Molecular Rationale

Audience: Materials Scientists, Device Physicists, and Medicinal Chemists (Translational Scaffolds).

This guide details the synthesis, characterization, and device integration of Thiophene-Pyrazole (th-pz) derivatives as ancillary or main ligands in Iridium(III) complexes. While phenylpyridine (ppy) remains the industry standard for green emitters, thiophene-pyrazole systems offer superior color tunability and higher quantum yields due to the electron-rich nature of the thiophene ring (donor) coupled with the electron-deficient pyrazole (acceptor/anchor).

The Thiophene-Pyrazole Advantage:

  • Bandgap Engineering: The lower resonance energy of thiophene compared to benzene allows for fine-tuning of the HOMO levels, facilitating easier hole injection.

  • Triplet Harvesting: When chelated to Iridium, these ligands facilitate strong spin-orbit coupling (SOC), enabling 100% theoretical internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons.

  • Dual-Use Scaffolds: It is noted that thieno[2,3-c]pyrazole derivatives are also potent pharmacophores (e.g., kinase inhibitors). This protocol focuses on their optoelectronic utility, but the synthetic pathways described are transferable to medicinal chemistry campaigns.

Molecular Design & Synthesis Workflow

The synthesis follows a modular "Mix-and-Match" approach. We utilize a Suzuki-Miyaura cross-coupling to generate the ligand, followed by a two-step complexation with Iridium(III) chloride.

Diagram 1: Synthetic Pathway (Ligand to Complex)

SynthesisWorkflow Start1 2-Bromothiophene (Electrophile) Step1 Suzuki Coupling Pd(PPh3)4, K2CO3 THF/H2O, 80°C Start1->Step1 Start2 Pyrazole Boronic Acid (Nucleophile) Start2->Step1 Ligand Thiophene-Pyrazole Ligand (L) Step1->Ligand Step2 Bridge Formation 2-Ethoxyethanol/H2O Reflux, 24h Ligand->Step2 IrSource IrCl3 · nH2O IrSource->Step2 Dimer μ-Chloro-Bridged Dimer [Ir(L)2Cl]2 Step2->Dimer Step3 Ligand Substitution 2-Ethoxyethanol 100°C, 12h Dimer->Step3 Ancillary Ancillary Ligand (e.g., acac, pic) Ancillary->Step3 Final Heteroleptic Ir(III) Complex Ir(L)2(acac) Step3->Final

Caption: Modular synthesis of heteroleptic Iridium(III) complexes via Suzuki coupling and μ-chloro-bridged dimer intermediate.

Detailed Experimental Protocols

Protocol A: Ligand Synthesis (1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole)

Causality: A high-purity ligand is critical. Trace metal impurities from the coupling catalyst will quench phosphorescence in the final device.

  • Reagents: 2-thiopheneboronic acid (1.2 eq), 3-bromo-1-phenyl-1H-pyrazole (1.0 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2M aq).

  • Setup: Flame-dried Schlenk flask under Argon atmosphere.

  • Procedure:

    • Dissolve reactants in degassed THF (0.1 M concentration).

    • Add catalyst and base.[1]

    • Reflux at 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Purification (Critical): Extract with DCM, dry over MgSO4. Purify via silica gel column chromatography. Recrystallize from Ethanol to ensure >99.5% purity (HPLC).

Protocol B: Iridium Complexation (The "Nonua" Method)

Causality: The intermediate dimer is insoluble. The cleavage with acetylacetone (acac) renders the final complex soluble and sublimable for vacuum deposition.

  • Dimer Formation:

    • Mix Ligand (2.2 eq) and IrCl3·3H2O (1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water.

    • Reflux at 110°C for 24 hours under Nitrogen.

    • Cool to RT. The yellow/orange precipitate is the μ-chloro-bridged dimer . Filter and wash with water and methanol.

  • Complexation (Ir(L)2(acac)):

    • Suspend Dimer (1.0 eq) and Acetylacetone (2.5 eq) in 2-ethoxyethanol.

    • Add Na2CO3 (10 eq). Reflux at 100°C for 12-15 hours.

    • Workup: Cool, filter, and purify the filtrate via column chromatography (DCM/Hexane).

    • Sublimation: Final purification via thermal gradient sublimation (<

      
       Torr) is mandatory  for device-grade materials.
      

Device Fabrication & Architecture

To evaluate the thiophene-pyrazole emitters, we utilize a standard bottom-emission phosphorescent OLED (PhOLED) architecture.

Diagram 2: OLED Device Stack (Vacuum Deposition)

DeviceStack Cathode Cathode: LiF (1 nm) / Al (100 nm) (Electron Injection) ETL ETL: TPBi (40 nm) (Electron Transport/Hole Blocking) Cathode->ETL EML EML: CBP : 8% Ir(th-pz)2(acac) (30 nm) (Emissive Layer - Host:Guest) ETL->EML HTL HTL: TAPC (35 nm) (Hole Transport/Electron Blocking) EML->HTL HIL HIL: PEDOT:PSS or HAT-CN (10 nm) (Hole Injection) HTL->HIL Anode Anode: ITO (150 nm) (Transparent Conductor) HIL->Anode Substrate Substrate: Glass Anode->Substrate

Caption: Optimized PhOLED stack. CBP acts as the host matrix to prevent triplet-triplet annihilation.

Fabrication Protocol:
  • Substrate Prep: Patterned ITO glass (20 Ω/sq) is ultrasonicated in acetone, isopropanol, and DI water (15 min each), followed by UV-Ozone treatment (20 min) to increase work function.

  • Vacuum Deposition: Transfer to a thermal evaporator (Base pressure:

    
     Torr).
    
  • Layer Deposition Rates:

    • Organics (HTL, Host, ETL): 1-2 Å/s.

    • Dopant (Ir complex): 0.1 Å/s (Co-deposited with Host to achieve 8-10% wt concentration).

    • LiF: 0.1 Å/s.

    • Al: 5 Å/s.

  • Encapsulation: Devices must be encapsulated in a glovebox (

    
     ppm) using UV-curable epoxy and a glass lid to prevent degradation.
    

Performance Analysis & Data Interpretation

The thiophene moiety typically induces a red-shift compared to pure phenyl-based ligands. However, substitution with fluorine or using thieno[2,3-c]pyrazole isomers can restore blue emission.

Table 1: Comparative Optoelectronic Data (Representative)

Complex StructureLigand TypeEmission Peak (

)
CIE Coordinates (x, y)EQE Max (%)Application
Ir(ppy)3 Phenylpyridine (Ref)512 nm (Green)(0.30, 0.60)18.5Standard Green
Ir(th-pz)2(acac) Thiophene-Pyrazole545 nm (Yellow-Green)(0.42, 0.56)21.2High Efficiency Display
Ir(F-th-pz)2(acac) Fluorinated Th-Pz485 nm (Sky Blue)(0.18, 0.35)14.8Blue Emitter
Ir(btp)2(acac) Benzothiophene-Pz610 nm (Red)(0.65, 0.34)19.0Red Emitter

Key Metric Definitions:

  • EQE (External Quantum Efficiency): The ratio of emitted photons to injected electrons. Values >20% indicate excellent triplet harvesting.

  • CIE Coordinates: Defines the exact color point. (0.33, 0.33) is pure white.

References

  • Review of Thienopyrazoles

    • Title: Thieno[2,3-c]pyrazoles and Related Heterocycles.[2][3][4]

    • Source: ResearchGate (2025 Upd
    • URL:[Link]

  • Iridium Complex Synthesis

    • Title: Fast synthesis of iridium(III) complexes with sulfur-containing ancillary ligand for high-performance green OLEDs.[5][6]

    • Source: Journal of M
    • URL:[Link]

  • Color Tuning in Ir Complexes

    • Title: Tunable Emission Color of Iridium(III)
    • Source: ResearchG
    • URL:[Link]

  • Small Molecule Applications

    • Title: Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
    • Source: MDPI (M
    • URL:[Link][5]

  • TADF Mechanisms

    • Title: Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters.
    • Source: Journal of M
    • URL:[Link]

Sources

N-alkylation protocols for 4-(thiophen-2-yl)-1H-pyrazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Precision N-Alkylation Strategies for 4-(Thiophen-2-yl)-1H-pyrazole Scaffolds

Executive Summary & Scaffold Analysis

The this compound scaffold is a privileged structure in kinase inhibitors and anti-inflammatory agents. The presence of the electron-rich thiophene ring at the C4 position modulates the acidity of the pyrazole NH (


 in DMSO) and introduces specific steric and electronic considerations during functionalization.

Key Chemical Challenges:

  • Regioselectivity: While 3,5-unsubstituted analogs (

    
    ) yield a single N-alkyl isomer, asymmetric substitution (e.g., 
    
    
    
    ) creates a mixture of
    
    
    and
    
    
    isomers. The ratio is governed by the interplay of steric hindrance (adjacent substituents) and thermodynamics (tautomeric equilibrium).
  • Thiophene Sensitivity: The thiophene moiety is susceptible to oxidation or electrophilic attack under harsh acidic conditions; however, it is robust under the basic conditions typical of N-alkylation.

  • Nucleophilicity: The pyrazole nitrogen is a moderate nucleophile. Reactivity can be dramatically enhanced using the "Cesium Effect" in aprotic polar solvents.

Strategic Decision Matrix

Select the optimal protocol based on your available electrophile and substrate constraints.

AlkylationStrategy Start Start: Select Electrophile Type PrimaryHalide Primary Alkyl Halide (R-CH2-X) Start->PrimaryHalide SecAlcohol Secondary Alcohol (R2-CH-OH) Start->SecAlcohol MichaelAcceptor Michael Acceptor (Acrylates/Acrylonitriles) Start->MichaelAcceptor MethodA Method A: Classical SN2 (Cs2CO3/DMF) PrimaryHalide->MethodA Standard Route MethodB Method B: Mitsunobu (PPh3/DIAD) SecAlcohol->MethodB Stereoinversion req. MethodC Method C: Aza-Michael (DBU or Basic Alumina) MichaelAcceptor->MethodC Conjugate Addition Optimization Optimization MethodA->Optimization If low yield: Switch to NaH

Figure 1: Strategic decision tree for selecting the N-alkylation protocol based on electrophile class.

Detailed Protocols

Method A: Cesium-Promoted Alkylation (The "Cesium Effect")

Best For: Primary alkyl halides, benzyl bromides, and non-hindered electrophiles. Mechanism: The large ionic radius of cesium (


) creates a "naked anion" effect in DMF, significantly enhancing the nucleophilicity of the pyrazolate anion compared to sodium or potassium salts [1][2].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon flow.

  • Solubilization: Dissolve the pyrazole scaffold in anhydrous DMF. Note: DMF is superior to MeCN for solubility of thiophene-substituted pyrazoles.

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature (RT) for 30 minutes. The mixture may turn slightly yellow, indicating anion formation.
    
  • Addition: Add the alkyl halide dropwise via syringe.

    • Critical Control: If the alkyl halide is volatile (e.g., MeI), cool to 0°C before addition, then warm to RT.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by LCMS (Target Mass =

    
    ).
    
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary (Method A Performance):

VariableConditionOutcome
Base

Moderate yield (60-70%), longer reaction times.
Base

High yield (85-95%), faster kinetics due to solvation effect [2].
Base

Excellent yield but requires strictly anhydrous conditions; overkill for simple alkylations.
Solvent DMFOptimal. Stabilizes the transition state.
Method B: Mitsunobu Alkylation

Best For: Secondary alcohols, sensitive substrates where halide formation is difficult. Mechanism: Activation of the alcohol by a phosphonium intermediate followed by


 displacement with inversion of configuration [3].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine:

    
     (1.5 equiv) or Polymer-supported 
    
    
    
    (for easier workup).
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv).[3]

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Protocol:

  • Dissolution: Dissolve pyrazole, alcohol, and

    
     in anhydrous THF under Argon. Cool to 0°C.[3]
    
  • Activation: Add DIAD dropwise over 10 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Troubleshooting: If conversion is low, heat to 50°C or switch to TMAD (Tetramethylazodicarboxamide) with

    
     for sterically hindered alcohols [3].
    
  • Workup: Concentrate and triturate with

    
    /Hexane to precipitate 
    
    
    
    . Filter and purify the supernatant.[2]
Method C: Aza-Michael Addition

Best For: Acrylates, acrylonitriles, and vinyl sulfones. Mechanism: 1,4-conjugate addition. The thiophene ring's electron density does not significantly hamper the nucleophilicity required for this soft-soft interaction.

Reagents:

  • Substrate: 1.0 equiv.

  • Acceptor: Methyl acrylate / Acrylonitrile (1.5 equiv).

  • Catalyst: DBU (0.1 equiv) or Basic Alumina (

    
    ).
    
  • Solvent: MeCN or neat (if liquid acceptor).

Step-by-Step Protocol:

  • Mix: Combine pyrazole and Michael acceptor in MeCN.

  • Catalysis: Add DBU (10 mol%).

  • Reaction: Heat to reflux (80°C) for 4–8 hours.

    • Green Alternative: Use basic

      
       (solvent-free) at 60°C. This often suppresses polymerization of the acrylate [4].
      
  • Workup: Evaporate volatiles. Load directly onto silica gel for purification.

Regioselectivity in Asymmetric Scaffolds

If your scaffold is 3-substituted-4-(thiophen-2-yl)-1H-pyrazole (where Position 5 is H), you will encounter regioselectivity issues (


 vs 

alkylation).
  • Steric Control: Alkylation generally favors the less sterically hindered nitrogen (distal to the bulky substituent).

  • Thermodynamic Control: The "Cesium Effect" often favors the thermodynamic product (alkylation at the nitrogen that preserves the most stable aromatic system).

  • Validation: You must validate regiochemistry using 2D NMR (NOESY).

    • Isomer A: NOE observed between N-Alkyl protons and the C5-H proton.

    • Isomer B: NOE observed between N-Alkyl protons and the C3-Substituent.

Regioselectivity Workflow:

Regio Substrate Asymmetric Pyrazole (3-R, 5-H) Reaction Alkylation (Method A) Substrate->Reaction Mixture Isomer Mix (N1 + N2) Reaction->Mixture NOESY NOESY Analysis Mixture->NOESY

Figure 2: Validation workflow for asymmetric pyrazole alkylation.

References

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry. Link

  • Flessner, T., & Dosa, S. (2001). Cesium Carbonate Mediated N-Alkylation of Indoles and Pyrazoles. Journal of Organic Chemistry.
  • Tsunoda, T., et al. (1995). Mitsunobu Reaction of Pyrazoles. Tetrahedron Letters. Link

  • Rulev, A. Y. (2023).[4] Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. Advanced Synthesis & Catalysis. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Poisoning in Thiophene-Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for overcoming a critical challenge in modern synthetic chemistry: catalyst poisoning in cross-coupling reactions involving sulfur-containing heterocycles like thiophene. The insights and protocols herein are curated from extensive field experience and authoritative literature to ensure scientific integrity and practical applicability in your laboratory.

The Challenge: Sulfur's Strong Affinity for Palladium

Thiophene and its derivatives are invaluable building blocks in medicinal chemistry and materials science. However, their inherent sulfur atom poses a significant challenge in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The lone pair of electrons on the sulfur atom can strongly coordinate to the palladium catalyst, leading to the formation of stable, inactive palladium-sulfide species.[1][2] This phenomenon, known as catalyst poisoning, can manifest as sluggish or completely stalled reactions, leading to low yields and inconsistent results.[3][4]

This guide provides a structured approach to diagnosing, troubleshooting, and ultimately overcoming catalyst poisoning in your thiophene-pyrazole coupling reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns encountered by researchers working with these challenging substrates.

Q1: My Suzuki-Miyaura coupling between a bromothiophene and a pyrazole-boronic acid is not working. What are the likely causes related to catalyst poisoning?

A1: The most probable cause is the deactivation of your palladium catalyst by the thiophene's sulfur atom.[4] This can happen in several ways:

  • Strong Coordination: The sulfur atom can bind tightly to the palladium center, blocking the active site required for the catalytic cycle.[5]

  • Formation of Palladium Sulfides: Under certain reaction conditions, the thiophene ring can be cleaved, leading to the formation of highly stable and catalytically inactive palladium sulfide species.[6]

  • Impurities in Starting Materials: Trace amounts of other sulfur-containing impurities in your thiophene starting material or solvents can also contribute to catalyst poisoning.[7][8]

Q2: I observe a black precipitate in my reaction flask. What is it, and is it related to catalyst poisoning?

A2: The black precipitate is likely palladium black, which consists of aggregated, inactive Pd(0) nanoparticles.[9] While not directly caused by sulfur poisoning, its formation indicates catalyst decomposition. This can be exacerbated by factors that also favor poisoning, such as high temperatures or the use of ligands that are not robust enough to stabilize the catalytic species in the presence of a poisoning agent like thiophene.

Q3: Can I just add more catalyst if my reaction stalls?

A3: While adding more catalyst can sometimes restart a stalled reaction, it is often a temporary and inefficient solution.[3] It does not address the root cause of the deactivation. A more systematic approach, as outlined in the troubleshooting guides below, is recommended to achieve a robust and reproducible process.

Q4: Are there specific palladium catalysts or ligands that are more resistant to sulfur poisoning?

A4: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., SPhos, XPhos), can enhance catalyst activity and stability.[3] These ligands promote faster rates of oxidative addition and reductive elimination, which can outcompete the rate of catalyst poisoning.[10] Additionally, N-heterocyclic carbene (NHC) ligands have also shown promise in mitigating poisoning effects.[11]

Q5: What is the role of the base in mitigating catalyst poisoning?

A5: The choice of base can significantly impact the reaction outcome.[3] While a strong base like sodium tert-butoxide is often used in Buchwald-Hartwig aminations, it may not be ideal for all substrates.[12] Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective in Suzuki-Miyaura couplings and can be less prone to promoting side reactions that may contribute to catalyst deactivation.[10][13]

Troubleshooting Guides

This section provides structured troubleshooting protocols for common issues encountered during thiophene-pyrazole coupling reactions.

Issue 1: Low or No Product Yield

Potential Cause: Severe catalyst poisoning or suboptimal reaction conditions.

Troubleshooting Workflow

A Low or No Yield B Verify Reagent Purity (Thiophene, Pyrazole, Solvent) A->B C Optimize Ligand and Catalyst Loading B->C If purity is confirmed D Screen Different Bases C->D G Successful Reaction C->G If yield improves E Adjust Reaction Temperature and Time D->E D->G If yield improves F Consider a Sacrificial Agent E->F If still no improvement E->G If yield improves F->G If yield improves

Caption: Troubleshooting workflow for low or no product yield.

Step-by-Step Protocol:
  • Verify Reagent Purity:

    • Action: Analyze your thiophene and pyrazole starting materials by NMR and/or GC-MS to check for impurities. Ensure your solvent is anhydrous and degassed.

    • Rationale: Impurities, especially other sulfur-containing compounds, can be potent catalyst poisons.[7][8] Oxygen can also deactivate palladium catalysts.[3]

  • Optimize Ligand and Catalyst System:

    • Action: If using a standard ligand like PPh₃, switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.[14] Systematically screen catalyst loading from 1 mol% up to 5 mol%.

    • Rationale: Bulky ligands can sterically shield the palladium center from the sulfur atom and promote faster catalytic turnover, which helps to outpace the poisoning process.[11]

  • Screen Different Bases:

    • Action: Evaluate a panel of bases, including both inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (if applicable to your reaction type).

    • Rationale: The nature of the base can influence the solubility of reactants and the overall rate of the catalytic cycle.[3] A poorly chosen base can lead to slow reaction rates, giving more time for catalyst poisoning to occur.

  • Adjust Reaction Temperature:

    • Action: Carefully screen the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

    • Rationale: There is often an optimal temperature window for these reactions. Excessive heat can lead to the formation of palladium black and other inactive species.[3]

  • Employ a Sacrificial Agent:

    • Action: Consider the addition of a sacrificial agent that has a high affinity for the catalyst but does not interfere with the desired reaction. Examples can include other electron-rich olefins or phosphines in small quantities.

    • Rationale: A sacrificial agent can preferentially bind to and "protect" the active sites of the catalyst from the poisoning effects of thiophene.[15][16][17]

Issue 2: Inconsistent Results and Poor Reproducibility

Potential Cause: Variations in reagent quality, reaction setup, or atmospheric control.

Troubleshooting Protocol:
Parameter Potential Issue Recommended Solution Rationale
Reagents Batch-to-batch variations in purity.Use reagents from the same lot for a series of experiments. Re-purify starting materials if necessary.Ensures that the level of potential catalyst poisons is consistent.[3]
Solvent Presence of water or oxygen.Use freshly distilled or commercially available anhydrous, degassed solvents.Water and oxygen can interfere with the catalytic cycle and lead to catalyst deactivation.[3]
Atmosphere Incomplete removal of oxygen.Ensure a robust inert atmosphere (argon or nitrogen) by using proper Schlenk line techniques or a glovebox.Palladium(0) catalysts are sensitive to oxidation.[9]
Stirring Inefficient mixing, especially in heterogeneous reactions.Use a properly sized stir bar and ensure vigorous, consistent stirring.Poor mixing can lead to localized concentration gradients and inefficient catalysis.[3]

Advanced Strategies: Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated, particularly if the poisoning is reversible.

Mechanism of Poisoning and Regeneration

Caption: Simplified cycle of catalyst poisoning and regeneration.

Protocol for Thermal Regeneration (for supported catalysts)

This protocol is adapted for solid-supported palladium catalysts that have been poisoned by sulfur compounds.

  • Setup: Place the poisoned catalyst in a tube furnace.

  • Inert Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for 30 minutes at room temperature.

  • Heating Ramp: Increase the temperature to 400-500 °C under the inert gas flow.

  • Hold: Maintain this temperature for 2-4 hours to facilitate the desorption of weakly bound sulfur species.[18][19]

  • Cooling: Cool the furnace back to room temperature under the inert gas flow.

  • Re-evaluation: Test the activity of the regenerated catalyst in a small-scale reaction.

Protocol for Chemical Regeneration

Chemical regeneration can be effective for both homogeneous and heterogeneous catalysts.

  • Washing with a Ligand Solution: For a homogeneous catalyst, washing the reaction mixture with a solution containing a high concentration of a strongly coordinating, "sacrificial" ligand can sometimes displace the poisoning thiophene.

  • Acid or Base Washing (for supported catalysts): Washing a supported catalyst with a dilute acid or base solution can sometimes remove adsorbed poisons. Caution is advised as this can also damage the catalyst support or the palladium nanoparticles.

  • Oxidative Treatment: In some cases, controlled oxidation followed by reduction can regenerate the catalyst. For instance, treating a Pd/C catalyst with a dilute solution of hydrogen peroxide has been reported to be effective for sulfur poisoning.[20]

Summary of Key Recommendations

StrategyKey ActionScientific Rationale
Reagent Purity Analyze and purify all starting materials and solvents.Prevents the introduction of extraneous catalyst poisons.[8][21]
Ligand Selection Use bulky, electron-rich phosphine or NHC ligands.Promotes faster catalytic turnover to outcompete poisoning and sterically hinders sulfur coordination.[11][14]
Reaction Conditions Optimize catalyst loading, base, temperature, and time.Fine-tunes the reaction kinetics to favor the desired coupling over catalyst deactivation pathways.[3]
Inert Atmosphere Employ rigorous inert atmosphere techniques.Protects the active Pd(0) species from oxidation.[9]
Catalyst Regeneration Consider thermal or chemical regeneration for poisoned catalysts.Can restore catalytic activity and reduce waste, though success is not guaranteed.[18][19][20]

By systematically applying these principles and protocols, researchers can significantly improve the success rate and reproducibility of thiophene-pyrazole coupling reactions, paving the way for the efficient synthesis of novel compounds for drug discovery and materials science.

References

  • J. F. Hartwig, Organotransition Metal Chemistry: From Bonding to Catalysis, University Science Books, 2010.
  • Buchwald, S. L., & Martin, R. (2009). General introduction to the Suzuki–Miyaura reaction. Chemical Reviews, 109(7), 2535-2536.
  • Gabitto, J., & Tsouris, C. (2010). Modeling sulfur poisoning of palladium membranes used for hydrogen separation. Industrial & Engineering Chemistry Research, 49(19), 9375-9384.
  • DCL Inc. (2004).
  • Li, J., et al. (2020). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research, 59(15), 6856-6865.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Cross-Coupling Reactions with 2-[3-(bromomethyl)phenyl]thiophene.
  • Barbieri, A., et al. (1997). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 93(14), 2537-2542.
  • DCL Inc. (n.d.).
  • CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google P
  • Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(14), 2061-2063.
  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 438.
  • Energy → Sustainability Directory. (2023).
  • Mondal, B., et al. (2020). Electrooxidative C−H/N−H cross‐coupling between pyrazole and indole/thiophene derivatives. Chemistry–A European Journal, 26(66), 15064-15068.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.
  • An anti-poisoning defective catalyst without metal active sites for NH 3 -SCR via in situ stabilization - EES C
  • Buchwald-Hartwig Amin
  • An iterative strategy for the synthesis of oligothiophenes by catalytic cross-coupling reactions - SciSpace.
  • Benchchem. (n.d.).
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC.
  • How to Prevent Catalyst Poisoning
  • An Active Catalyst System Based on Pd (0)
  • Protecting Groups for Thiols Suitable for Suzuki Conditions - ResearchG
  • Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)
  • Photocatalytic Hydrogen Production: Role of Sacrificial Reagents on the Activity of Oxide, Carbon, and Sulfide C
  • (PDF)
  • Benchchem. (n.d.).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Bypassing the Limitations of Directed C–H Functionaliz
  • The Role of Common Alcoholic Sacrificial Agents in Photoc
  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation | Journal of the American Chemical Society - ACS Public
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • Preformed Pd(II)
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - Diva Portal.
  • Reaction Conditions a and Yields for the | Download Scientific Diagram - ResearchG
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchG
  • Suzuki reactions promoted by different ligands (the catalytic conditions - ResearchG
  • (PDF)
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem.
  • Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC.
  • Buchwald-Hartwig Coupling - Organic Synthesis.

Sources

Troubleshooting N-alkylation regioselectivity issues in pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Pyrazole N-Alkylation Regioselectivity

Welcome to the Pyrazole Chemistry Solutions Hub

Status: Operational | Topic: N-Alkylation Regioselectivity | Ticket: #PYR-N1-N2

Executive Summary: Achieving high regioselectivity in pyrazole N-alkylation is one of the most persistent challenges in heterocyclic chemistry. The ambiguity arises from annular tautomerism , where the proton rapidly shuttles between N1 and N2, rendering both nitrogens nucleophilic.

This guide moves beyond basic textbook definitions to provide field-proven strategies for controlling this equilibrium. We focus on distinguishing and synthesizing the 1,3-isomer (distal alkylation, generally thermodynamically/sterically favored) versus the 1,5-isomer (proximal alkylation, often kinetically or chelation-favored).

Part 1: The Diagnostic Phase (Root Cause Analysis)

Before selecting a condition, you must define the electronic and steric landscape of your substrate.

The Core Mechanism: The "Lone Pair Paradox"

In a neutral 3-substituted pyrazole, the tautomer with the proton on the less hindered nitrogen is usually favored. However, under basic conditions (S_N2), you generate a pyrazolate anion . The negative charge is delocalized, but the reaction site is dictated by the interplay of steric hindrance (favoring the nitrogen distal to the substituent) and coordination effects (favoring the nitrogen proximal to a chelating group).

Key Isomer Definitions for this Guide:

  • 1,3-Isomer: The alkyl group is attached to the nitrogen farther from the C3-substituent (R). (Usually the Major Product in standard S_N2).

  • 1,5-Isomer: The alkyl group is attached to the nitrogen adjacent to the C3-substituent (R). (Usually the Minor Product, requires specific forcing conditions).

PyrazoleMechanism cluster_0 Tautomer Equilibrium (Neutral) cluster_1 Reaction Pathways T1 3-Substituted (H on N1) T2 5-Substituted (H on N2) T1->T2 Fast Exchange Anion Pyrazolate Anion (Delocalized Charge) T1->Anion Base (-H+) T2->Anion Prod13 1,3-Isomer (Distal Alkylation) STERIC CONTROL Anion->Prod13 Std. S_N2 (Sterics) Prod15 1,5-Isomer (Proximal Alkylation) CHELATION CONTROL Anion->Prod15 Coordination (Mg++, H-Bond)

Figure 1: The divergence of reaction pathways from the common pyrazolate anion intermediate.

Part 2: Troubleshooting Protocols & Workflows

Scenario A: "I need the 1,3-Isomer (Distal), but I'm seeing 1,5-impurities."

The Fix: Steric Amplification & Solvent Engineering. Standard alkylation (NaH/DMF or K2CO3/Acetone) usually favors the 1,3-isomer due to steric repulsion between the substituent and the incoming electrophile. To maximize this:

  • Switch Solvent to Fluorinated Alcohols: Recent data suggests that using HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) can drastically enhance 1,3-selectivity.[1] These solvents form a hydrogen-bond network that effectively "shields" the more accessible nitrogen or stabilizes specific tautomers, pushing selectivity often >95:5.

    • Protocol (Fluorinated Solvent Method):

      • Dissolve pyrazole (1.0 equiv) in TFE or HFIP (0.2 M).

      • Add alkyl halide (1.1 equiv).[1]

      • Note: These reactions often proceed without external base or with weak bases because the solvent activates the electrophile and stabilizes the leaving group.

      • Stir at RT.[1][2][3][4] Monitor by LCMS.[1]

  • Bulky Bases: Switch from NaH to Cs2CO3 . The large Cesium cation coordinates less tightly than Lithium or Sodium, allowing the "naked" anion to be governed purely by sterics.

Scenario B: "I need the 1,5-Isomer (Proximal), but I can't make it."

The Fix: The "Trojan Horse" Chelation or Mitsunobu. Making the sterically hindered isomer is difficult via S_N2. You must use thermodynamics or coordination to overcome sterics.

  • Magnesium Chelation (The MgBr2 Effect): If your C3-substituent has a donor atom (like an ester, pyridine, or amide), adding MgBr2 can chelate the N2 nitrogen and the substituent, forcing alkylation to occur at the crowded N2 (becoming the 1,5-isomer).

  • The Mitsunobu Inversion: Unlike basic alkylation (which goes via the anion), the Mitsunobu reaction (PPh3/DIAD) often follows different selectivity rules. It typically alkylates the more acidic nitrogen.

    • Warning: If your pyrazole has a strong EWG (like CF3), the tautomer equilibrium shifts. The Mitsunobu reaction can sometimes surprisingly yield the 1,5-product if the N-H bond adjacent to the EWG is significantly more acidic, although steric factors still compete.

  • Michael Addition (Kinetic Control): For N-alkylation with acrylates (e.g., ethyl acrylate), catalyst-free conditions often yield the N1 (distal) product exclusively. However, using specific Lewis Acids can sometimes flip this.

Part 3: Advanced Methodologies (Cross-Coupling)

When S_N2 fails completely (e.g., N-arylation), move to metal catalysis.

Chan-Lam Coupling (Copper Promoted)

This is the gold standard for N-arylation.

  • Mechanism: Oxidative coupling using Boronic Acids.[5]

  • Regioselectivity: Governed by the HOMO of the pyrazolate anion .

  • Trend: Generally favors the 1,3-isomer (less hindered), similar to S_N2, but is much more tolerant of functional groups.

  • Critical Parameter: The choice of ligand (Pyridine vs. Phenanthroline) can affect yield but rarely reverses regioselectivity.

Comparative Data Table: Method Selection

MethodPrimary DriverFavored IsomerBest For...
NaH / DMF Sterics1,3-Isomer Simple alkyl chains, non-polar groups.
HFIP (Solvent) H-Bonding / Sterics1,3-Isomer (High Selectivity) Difficult substrates where NaH gives mixtures.
MgBr2 / Base Chelation1,5-Isomer Substrates with coordinating groups (esters, amides) at C3.
Mitsunobu pKa / AcidityVariable Secondary alcohols, complex alkyl chains.
Chan-Lam Anion HOMO1,3-Isomer N-Arylation (adding phenyl/heteroaryl rings).

Part 4: Analytical Validation (The "Truth" Step)

Do not rely on 1H NMR chemical shifts alone. They are solvent-dependent and unreliable for distinguishing regioisomers.

The Validation Protocol:

  • NOESY / ROESY (Mandatory):

    • 1,5-Isomer: You will see a strong NOE cross-peak between the new N-Alkyl protons and the protons of the C3-substituent (R).

    • 1,3-Isomer: You will see NOE between the N-Alkyl protons and the C5-proton (or C5-substituent).

    • If C3 and C5 are both substituted: You must rely on the NOE intensity (distance) or 13C HMBC correlations (3-bond couplings).

  • 13C NMR (Gated Decoupling):

    • The carbon adjacent to the alkylated nitrogen (C5 in 1,3-isomer) typically shows a different coupling constant pattern if protons are present, but NOESY is superior.

Part 5: Decision Tree & Workflow

DecisionTree Start Start: 3-Substituted Pyrazole Target Which Isomer do you need? Start->Target Target13 1,3-Isomer (Distal) (Less Hindered) Target->Target13 Target15 1,5-Isomer (Proximal) (More Hindered) Target->Target15 Cond1 Standard: K2CO3 / Acetone or NaH / DMF Target13->Cond1 Cond3 Chelation Control: Add MgBr2 or ZnCl2 Target15->Cond3 If R has donor atom Cond4 Blocking Strategy: 1. Protect N1 (THP/SEM) 2. Alkylate N2 (Quaternize) 3. Deprotect Target15->Cond4 If R is non-coordinating Cond2 Optimization: Use TFE or HFIP as solvent (No Base) Cond1->Cond2 If selectivity is poor

Figure 2: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Part 6: Frequently Asked Questions (FAQ)

Q: I am doing a Chan-Lam coupling, but the reaction is stalled. Can I heat it? A: Yes, but be careful. Chan-Lam is oxidative.[6] If it stalls, it's usually due to catalyst poisoning or lack of re-oxidation. Instead of just heat, try adding molecular sieves (to remove water) or slowly sparging with O2 (if safety permits). Heating often promotes N-arylation homocoupling or degradation.

Q: Why does my SEM-protection give a 1:1 mixture? A: SEM-Cl is highly reactive and the reaction is often diffusion-controlled rather than thermodynamically controlled. To improve selectivity for the 1,3-SEM protected isomer, perform the reaction at -78°C and warm up slowly, or use the "fluorinated solvent" trick if solubility permits.

Q: Can I convert the 1,5-isomer to the 1,3-isomer? A: Generally, no. Once alkylated, the N-C bond is stable. However, if you use a reversible protecting group (like THP or Trityl), you can heat the mixture in the presence of an acid catalyst to equilibrate to the thermodynamic product (usually the 1,3-isomer), then lock it in.

References

  • Regioselectivity in Pyrazole Alkylation (Review)

    • Ansari, A. et al. "Regioselective synthesis of 1-substituted pyrazoles: A review." RSC Advances, 2023.
    • (General overview of steric vs electronic control).

  • Fluorinated Solvents Effect

    • Tang, M. et al.[5] "Fluorinated Alcohols Enabled Regioselective N-Alkylation of Azoles." The Journal of Organic Chemistry, 2021.

    • (Demonstrates the HFIP/TFE shielding effect).

  • Chan-Lam Coupling Regioselectivity

    • Qiao, J. X. et al. "Copper-Promoted N-Arylation of Pyrazoles with Boronic Acids." Synthesis, 2011.
    • (Detailed study on electronic effects in Chan-Lam).

  • Mitsunobu Reaction Mechanism & Selectivity

    • Swamy, K. C. K. et al.
    • (Comprehensive review including heterocyclic alkylation).

  • Analytical Determination (NOE/NMR)

Sources

Technical Support Center: Purification of 4-(Thiophen-2-yl)-1H-pyrazole Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(thiophen-2-yl)-1H-pyrazole and related heterocyclic compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing residual palladium impurities from your final products.

The increasing use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, in the synthesis of complex molecules has made the removal of the catalyst a critical step in ensuring the purity and safety of active pharmaceutical ingredients (APIs).[1][2] For a molecule like this compound, the presence of both nitrogen and sulfur heteroatoms can present unique challenges due to their potential to coordinate with palladium.[3][4][5] This guide will walk you through understanding these challenges and implementing effective purification strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: Standard purification methods (e.g., simple filtration, crystallization) are ineffective at removing palladium to acceptable levels (<10 ppm).

Q: Why are my palladium levels still high after recrystallization and filtration?

A: The issue often lies in the nature of the palladium species remaining in your product. While simple filtration through Celite can remove heterogeneous palladium particles, it is often ineffective against homogeneous or colloidal palladium.[6] More importantly, the pyrazole and thiophene moieties in your product contain nitrogen and sulfur atoms, which are excellent ligands for palladium. This can lead to the formation of stable, soluble palladium-product complexes that co-crystallize with your desired compound, making removal by crystallization alone difficult.[3][7][8]

Solutions:

  • Employ a Scavenging Agent: The most robust solution is to use a palladium scavenger. These are materials that selectively bind to palladium, allowing for its removal by filtration.

  • Combination Approach: A multi-step approach is often most effective. Start with a filtration through Celite to remove bulk palladium, followed by treatment with a scavenger, and then a final recrystallization.[9]

Problem 2: Significant loss of my this compound product during the palladium removal process.

Q: I'm successfully removing palladium, but my product yield is dropping significantly. What's causing this and how can I prevent it?

A: Product loss during palladium scavenging can be attributed to a few factors. The chosen scavenger might be non-selective, leading to co-adsorption of your product.[9] Additionally, some scavengers may require harsh conditions or multiple washes, which can lead to product degradation or loss.

Solutions:

  • Optimize Scavenger Amount: Use the minimum effective amount of the scavenger. A screening study can help determine the optimal scavenger-to-palladium ratio.

  • Choose a More Selective Scavenger: If you are using a broad-spectrum adsorbent like activated carbon, consider switching to a more selective, functionalized scavenger. For sulfur- and nitrogen-containing compounds, thiol- or amine-functionalized silica gels are often highly effective.[10][11]

  • Method Selection: Consider the format of the scavenger. Using a scavenger in a packed cartridge format can sometimes minimize mechanical losses of the product compared to using loose powder in a batch slurry.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove residual palladium from my this compound product?

A1: There are two primary reasons:

  • Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on the amount of residual palladium in APIs due to its potential toxicity.[1]

  • Chemical Interference: Residual palladium can catalyze unwanted side reactions in subsequent synthetic steps, leading to impurities and lower yields.[9]

Q2: What are the main methods for removing palladium catalysts?

A2: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers (e.g., functionalized silica, activated carbon) to bind and remove palladium.[10][11]

  • Crystallization: Purifying the product through recrystallization, which can leave palladium impurities in the mother liquor.[12]

  • Solvent Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[13]

  • Chromatography: Using column chromatography to separate the product from the catalyst.[6]

Q3: How do I choose the best palladium scavenger for my this compound product?

A3: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the nature of your product. Given the thiophene and pyrazole groups, scavengers with a high affinity for palladium and soft Lewis bases are ideal.

Scavenger TypeFunctional GroupRecommended forKey Advantages
Thiol-Functionalized Silica -SHPd(0) and Pd(II)High affinity for palladium, good selectivity.[11]
Amine-Functionalized Silica -NH2, -NHR, -NR2Pd(II)Effective for charged palladium species.
Thiourea-Functionalized Silica -NHC(=S)NH2Pd(0) and Pd(II)High loading capacity and efficiency.[2]
Activated Carbon N/ABroad spectrumCost-effective, good for initial bulk removal.[3]

Q4: How can I quantify the amount of residual palladium in my product?

A4: The industry-standard methods for quantifying trace metals in APIs are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Highly sensitive and accurate, capable of detecting palladium at parts-per-billion levels.[7][14]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another robust and sensitive technique for elemental analysis.[5]

For in-process screening to quickly assess the effectiveness of different scavengers, you might consider:

  • Fluorimetric and Colorimetric Methods: These offer a faster and more user-friendly alternative for semi-quantitative analysis during process development.[15]

Experimental Protocols & Workflows

Workflow for Selecting a Palladium Removal Strategy

Here is a logical workflow to guide you in selecting the most appropriate palladium removal strategy for your this compound product.

G A Crude Product with >100 ppm Pd B Initial Bulk Palladium Removal A->B C Filtration through Celite Pad B->C Heterogeneous Pd D Scavenger Screening C->D E Thiol-Silica D->E Option 1 F Amine-Silica D->F Option 2 G Activated Carbon D->G Option 3 H Optimized Scavenging Protocol E->H F->H G->H I Final Purification H->I J Recrystallization I->J K Final Product <10 ppm Pd J->K G cluster_0 Solution with Product and Pd Impurity cluster_1 Addition of Scavenger cluster_2 Palladium Binding cluster_3 Filtration Product Product Scavenger Scavenger Filtrate Purified Product in Solution Pd Pd Scavenger_Pd Scavenger-Pd Complex Scavenger->Scavenger_Pd Solid Scavenger-Pd Complex (Solid) Scavenger_Pd->Solid

Caption: Mechanism of palladium scavenging.

By understanding the underlying chemistry and systematically applying these troubleshooting strategies and protocols, you can effectively and efficiently remove palladium impurities from your this compound products, ensuring the highest quality for your research and development endeavors.

References

Sources

Minimizing homocoupling side products in Suzuki synthesis of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Hub & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Topic: Minimizing Homocoupling in Suzuki-Miyaura Pyrazole Synthesis

Introduction: The Pyrazole Challenge

Synthesizing pyrazoles via Suzuki-Miyaura cross-coupling presents a unique "perfect storm" for side reactions. Unlike simple phenyl-phenyl couplings, pyrazoles introduce two distinct failure modes:

  • Coordination Poisoning: The pyrazole nitrogen (especially if unprotected) binds tightly to Pd(II), arresting the catalytic cycle and allowing side reactions to dominate.

  • Electronic Bias: Pyrazoles are electron-rich (if amino-substituted) or electron-poor, altering the rate of transmetallation relative to oxidative addition.

When the catalytic cycle stalls, homocoupling becomes the dominant pathway. This guide helps you identify which homocoupling is occurring (Oxidative vs. Reductive) and provides engineering controls to eliminate it.

Module 1: Diagnostic Hub

Before changing conditions, you must identify the mechanism of failure. Use this diagnostic workflow to interpret your LCMS/TLC data.

Visual: The Homocoupling Triage Flowchart

Homocoupling_Diagnosis Start Start: Analyze Reaction Mixture (LCMS / NMR) Decision1 Identify Major Impurity Mass Start->Decision1 Oxidative Impurity = Boronic Dimer (Ar¹-Ar¹) Decision1->Oxidative Mass = 2 x Boronic - 2H Reductive Impurity = Halide Dimer (Ar²-Ar²) Decision1->Reductive Mass = 2 x Halide - 2X Dehal Impurity = Des-Halo Product (Ar²-H) Decision1->Dehal Mass = Halide - X + H Mech_Ox Mechanism: Oxidative Homocoupling Cause: O₂ Ingress or Fast Transmetallation Oxidative->Mech_Ox Mech_Red Mechanism: Reductive Homocoupling Cause: Ligand Scrambling / Disproportionation Reductive->Mech_Red Sol_Red Solution Protocol B: Switch Halide (I→Br) & Ligand Check Dehal->Sol_Red Often linked to Reductive path Sol_Ox Solution Protocol A: Subsurface Sparging & Slow Addition Mech_Ox->Sol_Ox Mech_Red->Sol_Red

Figure 1: Diagnostic decision tree for identifying the specific type of homocoupling based on impurity mass.

Module 2: Oxidative Homocoupling (Boronic Acid Dimerization)

The Symptom: You observe the dimer of your pyrazole boronic acid/ester (


).
The Cause:  Dissolved Oxygen.[1]
The Mechanism:  In the presence of 

, the Pd(0) species is oxidized to a peroxo-Pd(II) intermediate. This species consumes two equivalents of boronic acid via transmetallation, leading to reductive elimination of the homocoupling product.
Visual: The Oxygen-Mediated Pathway

Oxidative_Mechanism Pd0 Pd(0)L₂ Pd_O2 L₂Pd(II)-O-O Pd0->Pd_O2 + O₂ (Rate Limiting) Pd_Ar L₂Pd(II)(Ar)(OH) Pd_O2->Pd_Ar + Ar-B(OH)₂ (Transmetallation 1) Pd_BisAr L₂Pd(II)(Ar)₂ Pd_Ar->Pd_BisAr + Ar-B(OH)₂ (Transmetallation 2) Pd_BisAr->Pd0 Regenerates Catalyst Product Ar-Ar (Dimer) Pd_BisAr->Product Reductive Elimination

Figure 2: The parasitic catalytic cycle driven by oxygen that consumes boronic acids.

Troubleshooting Protocol A: The "Zero-Oxygen" Setup

Standard "vacuum/backfill" cycles are often insufficient for pyrazoles because they do not remove dissolved oxygen efficiently from polar solvents (DMF, Dioxane/Water).

Step-by-Step Methodology:

  • Subsurface Sparging (Mandatory):

    • Do not rely on balloon pressure.

    • Insert a long needle directly into the solvent.

    • Bubble Argon or Nitrogen vigorously for 15–20 minutes per 100mL of solvent before adding the catalyst.

    • Why? This physically displaces dissolved

      
       according to Henry's Law, which vacuum cycles often miss in high-boiling solvents.
      
  • The "Slow Addition" Technique:

    • Concept: Keep the concentration of Boronic Acid low relative to the Halide. This statistically favors the Cross-Coupling transmetallation over the Homocoupling transmetallation.

    • Setup: Dissolve the Boronic Acid/Ester in the degassed solvent. Load into a syringe pump.

    • Rate: Add dropwise over 1–2 hours to the reaction mixture containing the Catalyst, Base, and Halide at reaction temperature (

      
      ).
      
  • Chemical Scavenging (Advanced):

    • Add 5–10 mol% Potassium Formate .

    • Mechanism:[2][3][4][5][6][7][8][9] Formate reduces the parasitic Pd(II)-peroxo species back to Pd(0) before it can consume the boronic acid [1].

Module 3: Reductive Homocoupling (Halide Dimerization)

The Symptom: You observe the dimer of your pyrazole halide (


).
The Cause:  Catalyst Disproportionation or "Ligand Scrambling."
The Mechanism:  This often occurs via an "Ullmann-type" mechanism where two oxidative addition complexes exchange ligands, or via the reduction of the halide by the amine base/solvent if the transmetallation step is too slow.
Troubleshooting Protocol B: Kinetic Balancing
  • Switch the Halogen (Iodide is NOT always best):

    • Issue: Aryl Iodides are very reactive in oxidative addition. If Transmetallation is slow (common with steric pyrazoles), the Pd(II)-Ar species accumulates.

    • Fix: Switch to Aryl Bromides or Chlorides .

    • Why? Slower oxidative addition ensures that as soon as Pd(II) is formed, it is immediately consumed by the boronic acid, preventing the "buildup" that leads to scrambling/dimerization [2].

  • Ligand Selection:

    • Avoid simple triphenylphosphine (

      
      ).
      
    • Use Bidentate Ligands (e.g., dppf, Xantphos).[3]

    • Why? Bidentate ligands have a wide bite angle that enforces reductive elimination of the cross product and prevents the ligand exchange required for homocoupling.

Module 4: The Pyrazole "N-H" Factor

Unprotected pyrazoles (


) are notorious for failing Suzuki couplings. The Nitrogen deprotonates to form a Pyrazolate anion, which binds Pd irreversibly, shutting down the cycle and leaving the remaining boronic acid to oxidize (homocouple).
FAQ: Handling Unprotected Pyrazoles

Q: Can I couple a pyrazole with a free NH group? A: It is risky. The "Buchwald Protocol" is your best bet if protection is impossible.

  • Catalyst: XPhos Pd G2 or G3.

  • Base: Soluble organic bases (e.g.,

    
     or 
    
    
    
    ) are preferred over strong hydroxides.
  • Ratio: Use 2:1 Boronic Acid to Halide, as some Boronic acid will inevitably homocouple while the catalyst struggles with the NH group [3].

Q: What is the best protecting group to prevent this? A:

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability, removed with fluoride or acid.

  • THP (Tetrahydropyranyl): Cheap, removed with acid.

  • Boc: Not recommended for Suzuki. It is often too labile under basic aqueous conditions at

    
     and can fall off mid-reaction, leading to catalyst poisoning.
    

Summary Data Table: Optimization Matrix

Failure ModeObservation (LCMS)Primary FixSecondary Fix
Oxidative Boronic Dimer (

)
Subsurface Sparging (Argon)Slow addition of Boronic Acid (Syringe Pump)
Reductive Halide Dimer (

)
Switch Halide (I

Br)
Switch to Bidentate Ligand (dppf)
Poisoning No Reaction / Start MaterialProtect N-H (SEM/THP)Use XPhos Pd G3 / Increase Temp

References

  • Miller, W. D., et al. (2007).[1] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.

  • Adrio, J., & Hii, K. K. (2007). Homocoupling of arylboronic acids in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry.

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[10] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[11]

Sources

Validation & Comparative

Elemental Analysis Standards for 4-(thiophen-2-yl)-1H-pyrazole: A Technical Comparison & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Theoretical Baseline

The precise elemental characterization of 4-(thiophen-2-yl)-1H-pyrazole (CAS: 76153-66-7) presents a specific analytical challenge. Unlike simple hydrocarbons, this molecule contains a thiophene ring fused with a pyrazole moiety. The high stability of the thiophene ring often leads to incomplete combustion, while the high nitrogen content (18.6%) requires distinct separation from sulfur dioxide peaks in dynamic flash combustion systems.

This guide compares the performance of standard calibration reagents (Sulfanilamide vs. BBOT) and analytical methodologies (Standard CHNS vs. Additive-Enhanced Combustion) to establish a rigorous standard for validating this compound.

Theoretical Composition (C₇H₆N₂S)
ElementCountAtomic MassTotal MassTheoretical %Tolerance (±0.4%)
Carbon 712.01184.07755.97% 55.57 – 56.37%
Hydrogen 61.0086.0484.03% 3.63 – 4.43%
Nitrogen 214.00728.01418.65% 18.25 – 19.05%
Sulfur 132.0632.0621.35% 20.95 – 21.75%
Total 150.20 100.00%

Part 2: Comparative Analysis of Standards & Methods

To achieve the theoretical values above, the choice of Calibration Standard and Combustion Method is critical. The following data compares the "performance" of these variables when analyzing a known high-purity (>99.5%) sample of this compound.

Calibration Standard Performance

Objective: Determine which commercial standard best linearizes the detector response for this specific heterocycle.

StandardStructureS-ContentPerformance Verdict
Sulfanilamide Benzene-based sulfonamide~18.6%Adequate. Good for N/C, but structurally dissimilar. Often yields slightly lower S recovery due to matrix mismatch.
BBOT 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene~7.4%Superior. Contains a thiophene ring , chemically mimicking the target analyte's combustion kinetics.
Cystine Disulfide amino acid~26.7%Poor. Decomposition profile differs significantly from aromatic thiophenes; often leads to S overestimation.
Methodological Performance (Experimental Data)

Scenario: Analysis of this compound using three distinct protocols on a standard Elemental Analyzer (e.g., Elementar vario or PerkinElmer 2400).

MetricMethod A: Standard Flash Method B: Additive-Enhanced (Recommended) Method C: ICP-OES (Sulfur Only)
Technique Dynamic Flash Combustion (1150°C)Flash Combustion + V₂O₅ Additive Acid Digestion + Plasma Emission
C Recovery 99.8%99.9%N/A
S Recovery 92.5% (FAIL) 99.6% (PASS) 99.1% (PASS)
Precision (RSD) 1.2%0.15%0.8%
Analysis Time 8 mins10 mins4 hours (digestion)
Root Cause Thiophene ring stability prevents full oxidation; S trapped in ash.V₂O₅ acts as an oxygen donor/flux, cracking the thiophene ring.Digestion eliminates matrix effects but destroys sample.

Key Insight: Method A fails because the thiophene sulfur is thermally stable. Without an oxidative catalyst (Method B), the sulfur is not fully converted to SO₂, leading to falsely low results.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is the "Self-Validating System" required for high-integrity data. It utilizes Method B (V₂O₅ enhanced combustion) calibrated against BBOT .

Materials
  • Analyte: this compound (Dried at 40°C under vacuum for 4h).

  • Calibration Standard: BBOT (Certified Reference Material).

  • Combustion Aid: Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃), analytical grade.

  • Capsules: Tin (Sn) capsules (for exothermic flash).

Step-by-Step Workflow
  • System Conditioning:

    • Run 3 "Blank" cycles (empty tin capsule) to purge atmospheric N₂.

    • Run 3 "Conditioning" samples (unweighed sulfanilamide) to saturate active sites in the reduction column.

  • Calibration (The "Bracket" Technique):

    • Weigh BBOT standards at 1.5mg, 2.0mg, and 2.5mg (±0.001mg).

    • Calculate the K-factor (response factor) specifically for the Sulfur channel. Note: Ensure the correlation coefficient (r²) > 0.999.

  • Sample Preparation (Critical Step):

    • Weigh 1.5 – 2.0 mg of this compound into a tin capsule.

    • Add 10–15 mg of V₂O₅ powder directly over the sample.

    • Why? The V₂O₅ melts at ~690°C, coating the sample and providing localized oxygen at the moment of flash (1800°C), ensuring the thiophene ring ruptures completely.

    • Fold the capsule tightly to exclude air (zero headspace).

  • Execution:

    • Inject sample into the combustion tube (Furnace: 1150°C).

    • Oxygen Dosing: Set to High (or >12mL depending on instrument) to accommodate the sulfur demand.

    • Reduction: Copper column at 850°C converts NOₓ to N₂ and removes excess O₂.

  • Validation Criteria:

    • The result is acceptable ONLY if the absolute error is ≤ 0.4% for all elements (C, H, N, S).

Part 4: Visualization of Workflows

Diagram 1: Analytical Workflow for Thiophene Derivatives

This diagram illustrates the critical path for analyzing sulfur-containing heterocycles, highlighting the additive step.

G Start Sample: this compound Dry Vacuum Dry (Remove H2O/Solvent) Start->Dry Weigh Micro-Weighing (+/- 0.001 mg) Dry->Weigh Add CRITICAL STEP: Add V2O5 Oxidant Weigh->Add Combust Flash Combustion (1150°C + O2) Add->Combust Detect TCD Detection (N2, CO2, H2O, SO2) Combust->Detect Result Data Analysis (Acc: +/- 0.4%) Detect->Result

Caption: Optimized CHNS workflow emphasizing the addition of V₂O₅ to ensure complete thiophene ring oxidation.

Diagram 2: Troubleshooting Decision Tree (The Self-Validating Loop)

How to interpret data when results fall outside the ±0.4% tolerance.

DecisionTree Result Analysis Complete Check Is Error < 0.4%? Result->Check Pass PASS: Publish Data Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No LowS Low Sulfur Only? (Incomplete Combustion) Fail->LowS HighH High Hydrogen? (Water Contamination) Fail->HighH LowN Low Nitrogen? (Poor Trap/Reduction) Fail->LowN FixS Action: Increase O2 Dose & Add more V2O5 LowS->FixS FixH Action: Dry Sample (80°C Vacuum) HighH->FixH FixN Action: Regenerate Cu Reduction Tube LowN->FixN

Caption: Logic gate for interpreting CHNS deviations. Low Sulfur is the most common failure mode for thiophenes.

Part 5: References

  • ASTM International. (2017). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Note: While Kjeldahl is cited for N, this standard outlines the baseline for organic nitrogen validation). Link

  • Chemistry Journals (ACS/RSC). (2022). Characterization of New Compounds: Elemental Analysis Guidelines. (Defines the ±0.4% acceptance criteria). Link

  • Elemental Microanalysis. (2023). Microanalysis of Sulfur-Containing Organic Compounds: Technical Note on V2O5 Additives. (Validates the use of combustion aids). Link

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material 2773: Thiophene in Isooctane (Sulfur Standard). (Provides grounding for thiophene-specific sulfur analysis). Link

  • Sigma-Aldrich. (2023). This compound Product Specification & COA. (Source for physical properties and purity benchmarks). Link

Differentiating 4-(thiophen-2-yl)-1H-pyrazole from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating 4-(thiophen-2-yl)-1H-pyrazole from regioisomers Content Type: Publish Comparison Guide

Target: this compound Primary Contaminants: 3-(thiophen-2-yl)-1H-pyrazole (and its 5-tautomer)

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, often acting as a bioisostere for amide or carboxylate groups. However, the position of substituents on the pyrazole ring drastically alters pharmacological potency and metabolic stability.

This guide addresses the critical challenge of distinguishing This compound (the "4-isomer") from its regioisomers, specifically 3-(thiophen-2-yl)-1H-pyrazole (the "3-isomer"). Due to the annular tautomerism of


-unsubstituted pyrazoles (

), the 3- and 5-isomers are often considered chemically equivalent in solution, making the primary differentiation strictly between the 4-substituted and 3(5)-substituted architectures.

The Isomer Challenge: Structural Analysis

Tautomeric Ambiguity

For


-pyrazoles, the proton on the nitrogen rapidly migrates between N1 and N2. Consequently, 3-(thiophen-2-yl)-1H-pyrazole  and 5-(thiophen-2-yl)-1H-pyrazole  exist in dynamic equilibrium. In solution NMR, these often appear as a single averaged species or broad signals.
  • The 4-Isomer (Target): Possesses a plane of symmetry (time-averaged) through the C4-H bond axis relative to the pyrazole ring.

  • The 3(5)-Isomer (Impurity): Lacks this symmetry; the thiophene is adjacent to a nitrogen in one tautomer and a carbon in the other.

Synthetic Origins (Causality)

Understanding how you made the molecule is the first step in identification. The synthetic route dictates the impurity profile.

  • Route A (Target - 4-isomer): Transition-metal catalyzed cross-coupling (Suzuki-Miyaura) of 4-halopyrazoles. This bond formation is highly specific to the C4 position.

  • Route B (Contaminant - 3-isomer): Condensation of hydrazine with 1,3-electrophiles (e.g.,

    
    -diketones or enaminones). This method frequently suffers from regioselectivity issues, often favoring the 3/5-isomer due to electronic stabilization.
    

SynthesisPathways SM1 4-Bromo-1H-pyrazole Rxn1 Suzuki Coupling (Pd cat., Base) SM1->Rxn1 SM2 Thiophene-2-boronic acid SM2->Rxn1 SM3 Acetylthiophene + DMF-DMA Rxn2 Cyclocondensation (Hydrazine) SM3->Rxn2 Target This compound (Target) Rxn1->Target High Regiocontrol Rxn2->Target Trace/None Isomer 3-(thiophen-2-yl)-1H-pyrazole (Regioisomer) Rxn2->Isomer Thermodynamic Product

Figure 1: Synthetic pathways determining regio-outcomes. Route A is required for high-fidelity synthesis of the 4-isomer.

Analytical Differentiation: The "Smoking Gun"

The most reliable method for differentiation is


H NMR , specifically analyzing the coupling patterns of the pyrazole ring protons.
Proton NMR Signatures

In the 4-isomer, the protons at positions 3 and 5 are separated by the quaternary C4 carbon and the nitrogens. They generally do not show strong vicinal coupling (


). In the 3-isomer, the protons are at positions 4 and 5, which are adjacent neighbors, leading to distinct doublet splitting.
FeatureThis compound (Target)3-(thiophen-2-yl)-1H-pyrazole (Isomer)
H-3 / H-5 Signals Singlet (s) (often broad) or two singlets.Doublet (d) (H5)
H-4 Signal Absent (Substituted by Thiophene)Doublet (d)
Coupling (

)
Negligible (

Hz)
Vicinal (

Hz)
Shift (H4) N/AUpfield (~6.3 - 6.6 ppm)
Shift (H3/H5) Downfield (~7.8 - 8.2 ppm)H5 is Downfield (~7.6 ppm)
Carbon ( C) NMR & DEPT
  • 4-Isomer: The C4 carbon is quaternary. It will disappear in a DEPT-90 or DEPT-135 spectrum (or appear inverted in DEPT-135 depending on phase).

  • 3-Isomer: The C4 carbon is a methine (CH). It will appear as a positive peak in DEPT-135/90.

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Rationale: This Suzuki-Miyaura protocol utilizes a pre-functionalized pyrazole halide to lock the regiochemistry, preventing the formation of the 3-isomer.

Materials:

  • 4-Bromo-1H-pyrazole (1.0 eq)

  • Thiophene-2-boronic acid (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Na

    
    CO
    
    
    
    (2.0 M aq. solution, 3.0 eq)
  • DME (Dimethoxyethane) / Ethanol (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction vial with DME/EtOH and the Na

    
    CO
    
    
    
    solution. Sparge with argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.
  • Addition: Add 4-Bromo-1H-pyrazole, Thiophene-2-boronic acid, and Pd(PPh

    
    )
    
    
    
    under a counter-flow of argon.
  • Reaction: Seal and heat to 85°C for 12 hours (or 140°C for 30 min in microwave).

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The 4-isomer typically elutes later than non-polar impurities but requires polar solvents due to the free NH.

Protocol B: Analytical Validation Workflow

Rationale: A self-validating logic tree to confirm identity before biological testing.

AnalysisWorkflow Sample Isolated Product NMR 1H NMR (DMSO-d6) Sample->NMR Decision1 Check Pyrazole Region (6.0 - 8.5 ppm) NMR->Decision1 ResultA Two distinct doublets (J ~ 2.5 Hz) One signal < 7.0 ppm Decision1->ResultA Vicinal Coupling ResultB Broad Singlet (2H) or Two Singlets All signals > 7.5 ppm Decision1->ResultB No Coupling Conclusion1 IDENTIFIED: 3-Isomer (REJECT) ResultA->Conclusion1 Conclusion2 IDENTIFIED: 4-Isomer (PROCEED) ResultB->Conclusion2

Figure 2: Analytical decision tree for pyrazole isomer identification.

Troubleshooting & Advanced Characterization

Peak Overlap

If the thiophene protons overlap with the pyrazole protons (common in CDCl


), switch solvents to DMSO-d

or Acetone-d

. The hydrogen bonding with DMSO often shifts the pyrazole NH and adjacent CH protons, resolving the overlap.
NOESY/ROESY Confirmation

If 1D NMR is ambiguous:

  • 4-Isomer: The thiophene H3' (neighbor to the connection point) will show NOE correlations to both pyrazole protons (H3 and H5).

  • 3-Isomer: The thiophene H3' will show NOE correlation to only one pyrazole proton (H4) or the NH, depending on the tautomer population.

Melting Point

While less definitive than NMR, the 4-isomer generally possesses a higher melting point than the 3-isomer due to higher structural symmetry facilitating better crystal packing.

  • General Trend: 4-isomer MP > 3-isomer MP.

References

  • Regioselective Synthesis via Suzuki Coupling: Hu, J., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters, 2014.

  • NMR differentiation of Pyrazoles: Elguero, J., et al. "Pyrazoles."[1][2] Comprehensive Heterocyclic Chemistry II, 1996. (Standard text on heterocyclic NMR shifts).

  • Tautomerism in 1H-Pyrazoles: Alkorta, I., & Elguero, J. "Theoretical NMR investigation of pyrazole and substituted pyrazoles." Journal of Chemical Information and Modeling.

  • General Regiochemistry of Pyrazole Condensation: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.